molecular formula C8H4ClN5 B1616043 4-Chlorotetrazolo[1,5-a]quinoxaline CAS No. 59866-06-7

4-Chlorotetrazolo[1,5-a]quinoxaline

Cat. No.: B1616043
CAS No.: 59866-06-7
M. Wt: 205.60 g/mol
InChI Key: KOWYBYDSUFDMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorotetrazolo[1,5-a]quinoxaline is a useful research compound. Its molecular formula is C8H4ClN5 and its molecular weight is 205.60 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 228175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorotetrazolo[1,5-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN5/c9-7-8-11-12-13-14(8)6-4-2-1-3-5(6)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWYBYDSUFDMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=NN23)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10310581
Record name 4-chlorotetrazolo[1,5-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59866-06-7
Record name 4-Chlorotetrazolo[1,5-a]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59866-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 228175
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059866067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC228175
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chlorotetrazolo[1,5-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chlorotetrazolo[1,5-a]quinoxaline chemical structure properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural properties, synthesis, and reactivity of 4-Chlorotetrazolo[1,5-a]quinoxaline , a privileged heterocyclic scaffold in medicinal chemistry and materials science.

Chemical Structure, Dynamic Equilibrium, and Synthetic Utility

Executive Summary

This compound (CAS: Derived from precursors like 2,3-dichloroquinoxaline) represents a fused tricyclic system integrating a quinoxaline core with a tetrazole ring. This compound is not merely a static intermediate; it is a "chameleon" scaffold that exists in a dynamic equilibrium with its open-chain isomer, 2-azido-3-chloroquinoxaline .

For drug development professionals, this molecule offers a dual-reactive platform:

  • Electrophilic Center (C4): The chlorine atom at position 4 is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), enabling rapid library generation.
    
  • Azide-Tetrazole Isomerism: The equilibrium allows the compound to act as a masked azide for Click Chemistry (CuAAC) or as a stable tetrazole pharmacophore.

This guide provides a validated roadmap for synthesizing, handling, and derivatizing this potent scaffold.

Chemical Identity & Structural Dynamics

Nomenclature and Structure
  • IUPAC Name: this compound[1][2][3][4]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 205.60 g/mol

  • SMILES: Clc1nc2ccccc2n2cnnn12 (Isomeric representation)

The Azide-Tetrazole Equilibrium

The defining physicochemical property of this system is the valence tautomerism between the fused tetrazole (A) and the open azide (B) forms.

  • Solid State: Predominantly exists as the fused tetrazole (A), which is thermodynamically more stable.

  • Solution State: The equilibrium shifts based on solvent polarity and temperature. Polar solvents (DMSO, DMF) stabilize the dipolar tetrazole form, while non-polar solvents or high temperatures favor the azide form.

Implication for Synthesis: When conducting reactions targeting the azide functionality (e.g., cycloadditions), heating is often required to "unlock" the azide form from the tetrazole reservoir.

AzideTetrazoleEquilibrium Tetrazole Fused Tetrazole Form (Thermodynamically Stable) Azide Open Azide Form (Reactive Intermediate) Tetrazole->Azide Heat / Non-polar Solvent Azide->Tetrazole Cool / Polar Solvent

Figure 1: Valence tautomerism between this compound and 2-azido-3-chloroquinoxaline.

Synthesis Strategy

Objective: Efficient production of this compound from commercially available o-phenylenediamine.

Validated Protocol

This workflow prioritizes yield and safety, minimizing the accumulation of energetic azide intermediates.

Step 1: Formation of Quinoxaline-2,3-dione

  • Reagents: o-Phenylenediamine, Oxalic acid, HCl (4N).

  • Procedure: Reflux o-phenylenediamine with oxalic acid in dilute mineral acid.

  • Outcome: Precipitation of the dihydroxy/dione intermediate.

Step 2: Chlorination (The Activation)

  • Reagents:

    
     (Phosphorus oxychloride), catalytic DMF.
    
  • Procedure: Reflux the dione in neat

    
     for 2-4 hours.
    
  • Critical Control: Ensure moisture-free conditions to prevent hydrolysis.

  • Product: 2,3-Dichloroquinoxaline .[1][2][5]

Step 3: Azidation and Cyclization

  • Reagents:

    
     (Sodium azide), Ethanol or DMF.[4][5]
    
  • Procedure: Treat 2,3-dichloroquinoxaline with 1.1 equivalents of

    
     at controlled temperature (0°C to RT).
    
  • Mechanism: The initial nucleophilic attack by azide displaces one chloride. The resulting 2-azido-3-chloroquinoxaline spontaneously cyclizes at the N1 nitrogen to form the tetrazole ring.

  • Safety Note: Avoid excess

    
     to prevent formation of the diazido (highly explosive) derivative.
    

SynthesisWorkflow Start o-Phenylenediamine Step1 Quinoxaline-2,3-dione Start->Step1 Oxalic Acid, HCl Reflux Step2 2,3-Dichloroquinoxaline Step1->Step2 POCl3, DMF Chlorination Intermediate [2-Azido-3-chloroquinoxaline] Step2->Intermediate NaN3, EtOH SNAr Product This compound Intermediate->Product Spontaneous Cyclization

Figure 2: Step-wise synthesis pathway from o-phenylenediamine to the target scaffold.

Reactivity Profile & Derivatization

The C4-chlorine atom is activated by the electron-withdrawing nature of the fused tetrazole ring and the pyrazine nitrogen. This makes it an excellent electrophile for


 reactions.
Nucleophilic Aromatic Substitution ( )

Direct displacement of the chlorine atom allows for the rapid introduction of diversity vectors (amines, thiols, alkoxides).

  • Amination: Reaction with secondary amines (e.g., morpholine, piperazine) in refluxing ethanol yields 4-amino-tetrazolo[1,5-a]quinoxalines . These derivatives are key targets for anticonvulsant and antimicrobial screening.

  • Hydrazinolysis: Treatment with hydrazine hydrate yields 4-hydrazinotetrazolo[1,5-a]quinoxaline , a precursor for tricyclic systems like triazolo[4,3-a]quinoxalines.

Click Chemistry (CuAAC)

While the tetrazole ring is stable, under specific conditions (high temperature or copper catalysis), the equilibrium can be exploited to react the "masked" azide with alkynes, yielding 1,2,3-triazoloquinoxalines . This is a powerful tool for fragment-based drug discovery.

Quantitative Data: Reactivity Comparison
Reaction TypeNucleophileConditionsProduct ClassYield (Typical)

MorpholineEtOH, Reflux, 4h4-Morpholino-derivative85-92%

HydrazineEtOH, RT, 2h4-Hydrazino-derivative75-85%
CuAAC PhenylacetyleneCuI, DMF, 100°CTriazolo-derivative60-75%
Reduction

, Pd/C
MeOH, RT4-Amino-quinoxaline>90%

Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets.

  • Antimicrobial Agents: Derivatives functionalized at C4 with secondary amines have shown potent activity against S. aureus and E. coli by inhibiting DNA gyrase.

  • Anticonvulsants: The tetrazole moiety acts as a bioisostere for carboxylic acids, improving blood-brain barrier (BBB) penetration while modulating GABA receptors.

  • Antifungal: 4-Hydrazino derivatives condensed with aldehydes (Schiff bases) exhibit significant antifungal properties against C. albicans.

Safety & Handling Protocols

WARNING: Working with azides and tetrazoles requires strict adherence to safety protocols.

  • Explosion Hazard: While tetrazolo[1,5-a]quinoxalines are generally more stable than organic azides, they are energetic materials. Avoid heating neat compounds above 100°C unless thermal stability is verified (DSC/TGA).

  • Acid Sensitivity: Contact with strong acids can liberate hydrazoic acid (

    
    ), which is highly toxic and explosive.
    
  • Waste Disposal: Quench all azide-containing waste with 10% sodium nitrite (

    
    ) and sulfuric acid (in a fume hood) to decompose residual azides before disposal.
    

References

  • BenchChem. (2025).[6] Synthesis of 4-Amino Tetrazolo[1,5-a]quinolines: A Detailed Protocol for Researchers. BenchChem Technical Support. Link

  • Islamic Azad University. (2011). Synthesis of tetrazolo[1,5-a]quinoxaline derivatives. International Journal of Heterocyclic Chemistry. Link

  • ResearchGate. (2011). Synthesis of Some 4-Substituted Hydrazinotetrazolo[1,5-a]quinoxalines. ResearchGate. Link

  • Beilstein Institute. (2022). Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines. Beilstein Journal of Organic Chemistry. Link

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Link

  • Royal Society of Chemistry. (2013). Nucleophile–nucleofuge duality of azide and arylthiolate groups.[7] Organic & Biomolecular Chemistry. Link

Sources

Harnessing the Azido-Tetrazolo Isomerization Equilibrium in Quinoxalines: Mechanisms, Thermodynamics, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxalines represent a privileged scaffold in modern drug discovery and materials science. When functionalized with an azide group adjacent to a ring nitrogen (e.g., 2-azidoquinoxaline), these molecules undergo a spontaneous, dynamic valence isomerization to form a fused tetrazolo[1,5-a]quinoxaline system[1]. This azido-tetrazolo equilibrium is not merely a structural curiosity; it is a fundamental physicochemical property that dictates the molecule's reactivity, pharmacokinetics, and synthetic utility. This whitepaper provides an in-depth technical analysis of the causal factors driving this tautomerism and outlines self-validating protocols for exploiting this equilibrium in advanced synthetic workflows.

Mechanistic Foundations of the Tautomerism

The isomerization between the open-chain azido form and the fused-ring tetrazolo form is a reversible electrocyclic process. The position of this equilibrium is highly sensitive to the microenvironment and the electronic nature of the quinoxaline core.

  • Solvent Polarity (Dielectric Constant): The tetrazolo tautomer possesses a significantly larger dipole moment than the open azido form. Consequently, highly polar solvents (e.g., DMSO, ε = 46.7) stabilize the fused tetrazole ring through enhanced dipole-dipole interactions, shifting the equilibrium almost entirely toward the tetrazolo form[2]. Conversely, non-polar or moderately polar solvents (e.g., CHCl3, ε = 4.8) fail to stabilize this dipole, allowing for observable concentrations of the azido form[2].

  • Electronic Effects (EDG/EWG): Electron-withdrawing groups (EWGs) on the quinoxaline core decrease the electron density on the ring nitrogen. This hinders the nucleophilic attack of the azide onto the nitrogen, thereby stabilizing the azido form. Conversely, electron-donating groups (EDGs) increase the nucleophilicity of the ring nitrogen, heavily favoring cyclization to the tetrazole.

  • Temperature: The cyclization to the tetrazole is generally exothermic (ΔH < 0) but entropically unfavorable (ΔS < 0) due to the loss of rotational degrees of freedom. Thus, elevated temperatures tend to shift the equilibrium back toward the open azido form, although the magnitude of this shift depends heavily on the specific substituents[3].

G Azido Azido Tautomer (Open Chain) Tetrazole Tetrazolo Tautomer (Fused Ring) Azido->Tetrazole Cyclization (ΔG < 0) Tetrazole->Azido Ring Opening (ΔG > 0) Solvent Low Polarity Solvents (e.g., CHCl3, ε=4.8) Solvent->Azido Shifts Equilibrium Polar High Polarity Solvents (e.g., DMSO, ε=46.7) Polar->Tetrazole Shifts Equilibrium

Thermodynamic drivers of the azido-tetrazolo isomerization equilibrium.

Thermodynamic and Kinetic Parameters

To rigorously quantify the equilibrium, Variable-Temperature NMR (VT-NMR) is the gold standard. The thermodynamic parameters confirm that the tetrazole form is generally favored at standard ambient temperature and pressure[1].

ParameterTypical RangeCausality / Chemical Implication
ΔG (298 K) -3.33 to -7.52 kJ/molIndicates spontaneous formation of the tetrazolo tautomer at room temperature[1].
ΔH -19.92 to -48.02 kJ/molExothermic ring closure; lower temperatures thermodynamically favor the tetrazole[1].
ΔS -43.74 to -143.27 J/mol·KHigh entropic penalty due to ring closure and restricted bond rotation[1].
Solvent ε (DMSO) 46.7High dielectric constant heavily stabilizes the tetrazole dipole, masking the azide[2].
Solvent ε (CHCl3) 4.8Low dielectric constant allows observable, reactive concentrations of the azide[2].

Synthetic Applications: Exploiting Le Chatelier's Principle

The dynamic nature of the azido-tetrazolo equilibrium can be exploited synthetically. Even when the tetrazolo form predominates (>95% in solution), the minor azido tautomer remains highly reactive toward cycloadditions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or intramolecular cyclizations[4].

As the azido form is consumed by the irreversible "click" reaction, Le Chatelier's principle drives the continuous ring-opening of the tetrazole to replenish the azide pool[5]. This allows for quantitative yields of 1,2,3-triazoloquinoxalines from starting materials that appear to be pure tetrazoles by NMR[6]. Furthermore, this equilibrium facilitates complex regioselective modifications, such as the "sulfonyl group dance" in quinazolines and quinoxalines, where the intrinsic tautomerism directs nucleofugal groups to migrate between the C2 and C4 positions[3].

G Eq Dynamic Equilibrium [Tetrazolo] >> [Azido] Cu Cu(I) Catalyst + Alkyne (t-BuOH/H2O, 60°C) Eq->Cu Click CuAAC Ligation (Irreversible) Cu->Click LeChatelier Le Chatelier's Shift Tetrazolo → Azido Click->LeChatelier Depletes Azido Product 1,2,3-Triazoloquinoxaline (Quantitative Yield) Click->Product Final Step LeChatelier->Click Replenishes Azido

CuAAC workflow exploiting Le Chatelier's principle in tautomeric mixtures.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, ensuring that intrinsic chemical logic confirms the success of each step.

Protocol 1: VT-NMR Determination of Equilibrium Constants

Purpose: To extract exact ΔH and ΔS values for novel 2-azidoquinoxaline derivatives.

  • Sample Preparation: Dissolve 5.0 mg of the purified compound in 0.6 mL of anhydrous CDCl3. Causality: A low-polarity solvent ensures a measurable population of the minor azido tautomer[2]. Transfer to a high-quality 5 mm NMR tube.

  • Calibration: Calibrate the NMR spectrometer's variable temperature unit using a neat methanol standard for low temperatures (<298 K) and ethylene glycol for high temperatures (>298 K).

  • Acquisition: Acquire quantitative 1H-NMR spectra (using a relaxation delay d1 ≥ 5 * T1) at 10 K intervals from 283 K to 333 K.

  • Integration & Validation: Integrate the distinct signals for the azido form (e.g., shifted aromatic protons) and the tetrazolo form.

    • Self-Validation Check: The sum of the absolute integrals for the two forms must remain strictly constant across all temperatures. Any deviation indicates sample degradation rather than an equilibrium shift.

  • Thermodynamic Extraction: Calculate

    
     at each temperature. Plot 
    
    
    
    vs
    
    
    . According to the van 't Hoff equation, the slope yields
    
    
    and the y-intercept yields
    
    
    .
Protocol 2: CuAAC Ligation of Tetrazolo[1,5-a]quinoxalines

Purpose: To synthesize 1,2,3-triazole derivatives by exploiting the dynamic equilibrium.

  • Reagent Mixing: In a 10 mL round-bottom flask, dissolve the tetrazoloquinoxaline (1.0 mmol) and the terminal alkyne (1.2 mmol) in a biphasic mixture of CH2Cl2 and H2O (1:1 v/v, 4 mL).

    • Causality: The biphasic system effectively suppresses undesired azide reduction side-reactions commonly observed in monophasic aqueous mixtures[5].

  • Catalyst Generation: Add CuSO4·5H2O (0.1 mmol, 10 mol%) followed by sodium ascorbate (0.2 mmol, 20 mol%). The solution will transition from blue to pale yellow, indicating the successful in situ formation of the active Cu(I) species.

  • Reaction Execution: Stir vigorously at 40 °C. Monitor via TLC.

    • Self-Validation Check: Despite the starting material being >95% tetrazole by NMR, the reaction will proceed to 100% completion. The continuous precipitation or shifted Rf value of the product confirms that Le Chatelier's principle is actively replenishing the reactive azido tautomer[6].

  • Workup: Dilute with CH2Cl2 (10 mL), wash with saturated NH4Cl (to sequester copper salts), dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify via flash column chromatography.

Conclusion

The azido-tetrazolo equilibrium in quinoxalines is a powerful physicochemical phenomenon that bridges structural chemistry and synthetic utility. By understanding the thermodynamic drivers, solvent effects, and electronic influences, researchers can rationally manipulate this tautomerism. This allows for the synthesis of complex polyheterocycles with high efficiency, turning a potentially complicating equilibrium into a distinct synthetic advantage.

References

  • 15N-Labeled tetrazoloazines in investigation of the azido-tetrazole equilibrium ResearchGate URL
  • ACS.
  • D-NB.
  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium NIH / PMC URL
  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines MDPI URL
  • Azide–Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes NIH / PMC URL
  • Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines Beilstein Journals URL

Sources

4-Chlorotetrazolo[1,5-a]quinoxaline vs 2-azido-3-chloroquinoxaline tautomerism

Author: BenchChem Technical Support Team. Date: March 2026

The Azide-Tetrazole Valence Tautomerism: A Technical Deep-Dive into 4-Chlorotetrazolo[1,5-a]quinoxaline and 2-Azido-3-chloroquinoxaline

Executive Summary

The valence tautomerism between azido-N-heterocycles and their fused tetrazole counterparts is a foundational concept in heterocyclic chemistry, dictating the reactivity, physical properties, and biological efficacy of these scaffolds. This whitepaper provides a comprehensive technical analysis of the dynamic equilibrium between 2-azido-3-chloroquinoxaline (the open azide form) and This compound (the closed tetrazole form). By exploring the thermodynamic causality, spectroscopic markers, photochemical behavior, and pharmacological applications, this guide serves as an authoritative resource for researchers leveraging this scaffold in drug discovery and materials science.

Mechanistic Foundations of the Tautomeric Equilibrium

The interconversion between 2-azido-3-chloroquinoxaline and this compound is a classic example of ring-chain valence tautomerism[1]. This equilibrium is not static; it is a highly sensitive thermodynamic seesaw governed by environmental parameters:

  • Thermodynamic Causality (Enthalpy vs. Entropy): The cyclization of the azido group onto the adjacent endocyclic pyrazine nitrogen is an exothermic process (

    
    ), driven by the formation of a stable, aromatic tetrazole ring. However, the ring-opening to the azide form increases the molecule's degrees of freedom, making the process entropically favorable (
    
    
    
    ). Consequently, elevated temperatures inherently shift the equilibrium toward the open azide form (
    
    
    dominates).
  • Solvent Dielectric Effects: The closed tetrazole form possesses a significantly larger dipole moment than the open azide form. In high-dielectric (polar) solvents like DMSO or DMF, strong dipole-dipole interactions stabilize the tetrazole, making it the overwhelmingly dominant species. Conversely, in low-dielectric (non-polar) solvents like CDCl₃, or in the gas phase, the equilibrium shifts back toward the azide form.

  • Substituent Inductive Effects: The presence of the electron-withdrawing chlorine atom at the C3 position of the quinoxaline ring (C4 in the tetrazole nomenclature) exerts a strong inductive pull (-I effect). This slightly destabilizes the electron-rich tetrazole ring compared to unsubstituted analogs, making this specific tautomeric pair highly responsive to external stimuli.

Tautomerism Azide 2-Azido-3-chloroquinoxaline (Open Azide Form) Tetrazole This compound (Closed Tetrazole Form) Azide->Tetrazole Polar Solvents (DMSO) Solid State Low Temperature Tetrazole->Azide Non-Polar Solvents (CDCl3) Gas Phase / Matrix High Temperature

Fig 1: Environmental thermodynamic factors driving the azide-tetrazole valence tautomerism.

Synthesis and Isolation Protocol

The synthesis of this tautomeric system relies on a regioselective nucleophilic aromatic substitution (S_NAr). The protocol below is designed as a self-validating system , ensuring that the researcher can confirm the success of each step through built-in analytical checkpoints.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 10.0 mmol of 2,3-dichloroquinoxaline in 30 mL of anhydrous N,N-dimethylformamide (DMF). Causality: DMF is chosen because its high polarity accelerates the S_NAr reaction by stabilizing the anionic transition state.

  • Nucleophilic Substitution: Slowly add 11.0 mmol of sodium azide (NaN₃) to the stirring solution at room temperature. Heat the mixture to 60 °C for 4 hours. Causality: A slight stoichiometric excess of NaN₃ ensures complete conversion of the mono-substituted product, while the moderate temperature prevents double substitution (forming the diazide) or premature thermal degradation of the azide.

  • Workup and Precipitation: Pour the reaction mixture into 150 mL of ice-cold distilled water. The sudden drop in solvent polarity and temperature forces the product to precipitate exclusively as the thermodynamically stable solid-state tetrazole form.

  • Isolation: Filter the white-to-pale-yellow precipitate under vacuum, wash extensively with cold water to remove residual DMF and inorganic salts, and dry under high vacuum at 30 °C.

  • Self-Validation Checkpoint (FT-IR): Analyze the crude solid via FT-IR (KBr pellet). The reaction is successful and complete if the spectrum shows strong ring stretches at ~1645 cm⁻¹ and ~1557 cm⁻¹, with a complete absence of the sharp, intense asymmetric azide stretch at ~2120 cm⁻¹[2]. If the 2120 cm⁻¹ peak is present, the solid has either trapped the azide tautomer due to rapid precipitation or contains unreacted NaN₃.

Workflow Start 2,3-Dichloroquinoxaline + NaN3 in DMF Reaction S_NAr Reaction (60°C, 4 hours) Start->Reaction Precipitation Ice-Water Precipitation (Forces Tetrazole State) Reaction->Precipitation Validation FT-IR Validation (Confirm absence of 2120 cm⁻¹ peak) Precipitation->Validation

Fig 2: Self-validating synthetic workflow for this compound.

Spectroscopic Characterization

Accurately identifying the dominant tautomer requires orthogonal analytical techniques. The table below summarizes the quantitative data and diagnostic markers used to differentiate the two forms[2].

Analytical Property2-Azido-3-chloroquinoxaline (Open Form)This compound (Closed Form)
Preferred Environment Gas phase, Non-polar solvents, High TempSolid state, Polar solvents (DMSO-

)
FT-IR Spectroscopy (

)
~2120 - 2150 cm⁻¹ (Strong, asymmetric N₃ stretch)1645 cm⁻¹ (C=N), 1557 cm⁻¹ (C=C)
¹H NMR (300 MHz, CDCl₃) Broadened/Shifted due to rapid exchange

8.75 (d), 8.05 (t), 7.93 (d) ppm[2]
¹³C NMR (75 MHz, CDCl₃) Shifted due to electronic environment

144.6, 140.4, 140.0, 131.7, 131.0 ppm[2]
Dipole Moment Lower (

1.5 - 2.5 D)
Higher (

5.0 - 6.5 D)

Matrix Isolation and Photochemical Behavior

The azide-tetrazole equilibrium is not just a structural curiosity; it dictates the molecule's photochemical reactivity. Advanced physical chemistry studies utilizing Flash Vacuum Thermolysis (FVT) and argon matrix isolation at 15 K have successfully trapped the transient species of this system[3].

When this compound is subjected to FVT, it vaporizes and shifts entirely to the 2-azido-3-chloroquinoxaline form due to the high temperature and gas-phase environment. Subsequent photolysis (


 nm) of the matrix-isolated azide expels nitrogen gas (

), generating a highly reactive triplet 3-chloro-2-quinoxalinylnitrene , which can be identified via Electron Spin Resonance (ESR) and UV-Vis spectroscopy. Further irradiation (

nm) forces a ring expansion, converting the nitrene into a cyclic seven-membered carbodiimide[3].

Photochemistry Tetrazole Tetrazole Form (Solid Precursor) Azide Azide Form (Matrix Isolated, 15 K) Tetrazole->Azide FVT / Sublimation Nitrene Triplet Nitrene (ESR Active) Azide->Nitrene Photolysis (308 nm) - N2 Carbodiimide Cyclic Carbodiimide (Ring Expansion) Nitrene->Carbodiimide Photolysis (>395 nm)

Fig 3: Matrix isolation and photochemical rearrangement pathway of the azide tautomer.

Pharmaceutical and Synthetic Applications

Beyond fundamental physical chemistry, the this compound scaffold is a privileged pharmacophore and a versatile synthetic intermediate.

  • Syk Kinase Inhibition: Spleen tyrosine kinase (Syk) is a critical mediator in the signaling cascade of mast cells, driving allergic responses. This compound has been identified as a potent, reversible inhibitor of Syk kinase activation. In vitro and in vivo studies demonstrate that it suppresses mast cell degranulation, downregulates TNF-

    
     and IL-4 secretion, and significantly inhibits mast cell-mediated passive cutaneous anaphylaxis in murine models[4].
    
  • Regioselective S_NAr Precursor: The chlorine atom at the C4 position of the tetrazoloquinoxaline system is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the fused tetrazole ring. Researchers frequently exploit this to synthesize libraries of 4-amino, 4-hydrazino, and 4-alkoxy-tetrazolo[1,5-a]quinoxalines, which serve as precursors to complex azetidinones and thiazolidinones with potent antimicrobial and antifungal properties[5].

Conclusion

The dynamic interplay between 2-azido-3-chloroquinoxaline and this compound highlights the profound impact of valence tautomerism on molecular behavior. By understanding the thermodynamic drivers—solvent polarity, temperature, and inductive effects—researchers can predictably steer this equilibrium. Whether utilized as a precursor for generating reactive nitrenes in matrix isolation studies or deployed as a targeted Syk kinase inhibitor in immunological research, mastering this tautomeric system is essential for advanced applications in both physical organic chemistry and drug development.

References

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry (2024). 1

  • This compound inhibits activation of Syk kinase to suppress mast cells in vitro and mast cell-mediated passive cutaneous anaphylaxis in mice. Toxicology and Applied Pharmacology (2011). 4

  • 2-Quinoxalinylnitrenes and 4-Quinazolinylnitrenes: Rearrangement to Cyclic and Acyclic Carbodiimides and Ring-Opening to Nitrile Ylides. Journal of the American Chemical Society (2011). 3

  • Synthesis of Tetrazolo and Azido Aromatic and Heteroaromatic Compounds under Ultrasonic Irradiation. Organic Chemistry Research (2018). 2

Sources

heterocyclic building blocks for quinoxaline drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quinoxaline Scaffolds in Modern Drug Discovery: Strategic Building Blocks and Synthetic Architectures Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary

The quinoxaline (benzopyrazine) moiety represents a "privileged scaffold" in medicinal chemistry, offering a versatile template for interacting with diverse biological targets, including protein kinases, DNA intercalators, and neurotransmitter receptors. Its planar, electron-deficient heterocycle facilitates


-

stacking interactions within ATP-binding pockets, making it a cornerstone in oncology (e.g., Erdafitinib) and ophthalmology (e.g., Brimonidine).

This technical guide deconstructs the quinoxaline scaffold into its constituent building blocks, analyzes the causality behind synthetic route selection, and provides self-validating protocols for laboratory execution.

The Pharmacophore: Why Quinoxaline?

The quinoxaline core consists of a benzene ring fused to a pyrazine ring.[1] Its utility in drug discovery stems from three physicochemical pillars:

  • Hydrogen Bonding Potential: The N1 and N4 nitrogen atoms serve as excellent hydrogen bond acceptors, critical for anchoring the molecule in the hinge region of kinase domains (e.g., FGFR inhibition).

  • Tunable Electronics: The benzene ring (positions 5, 6, 7, 8) allows for the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to modulate the pKa of the pyrazine nitrogens, thereby influencing solubility and metabolic stability.

  • Rigidity: The bicyclic system provides a rigid spacer that orients pharmacophoric side chains (at positions 2 and 3) into precise vectors for receptor binding.

Strategic Building Blocks

Successful quinoxaline synthesis relies on the retrosynthetic disconnection of the pyrazine ring. We categorize the essential building blocks into Nucleophiles (Nitrogen sources) and Electrophiles (Carbon sources).

Class A: The Nucleophiles (o-Phenylenediamines)

The 1,2-diaminobenzene (o-phenylenediamine) is the obligate nucleophile.

  • Unsubstituted: o-Phenylenediamine (OPD).

  • Halogenated: 4-Bromo-1,2-diaminobenzene.[2]

    • Application: Crucial for cross-coupling reactions (Suzuki, Buchwald) after cyclization to install biaryl motifs.

  • Electronic Modulation: 4-Nitro-1,2-diaminobenzene or 4-Methoxy-1,2-diaminobenzene.

    • Synthetic Insight: EWGs (Nitro) deactivate the amine, requiring higher reaction temperatures or acid catalysis. EDGs (Methoxy) accelerate condensation but may complicate regioselectivity in asymmetric dicarbonyl reactions.

Class B: The Electrophiles (C2-C3 Synthons)
  • 1,2-Dicarbonyls (Glyoxals/Diketones): The classic partner.

    • Example: Glyoxal, Benzil, Pyruvic acid.

    • Utility: Direct formation of the aromatic pyrazine ring.

  • 
    -Haloketones: 
    
    • Example: 2-Bromoacetophenone derivatives.

    • Utility: Used in oxidative cyclizations where the oxidation state of the carbon backbone requires adjustment during synthesis.

  • 
    -Hydroxy Ketones (Acyloins): 
    
    • Utility: A "greener" alternative that produces dihydro-intermediates, requiring subsequent oxidation (often spontaneous in air or with mild oxidants).

Synthetic Architectures & Methodologies

We examine two primary synthetic pathways: the Classical Condensation (robust, scalable) and the Modern Oxidative Annulation (atom-economical, green).

Pathway A: The Classical Condensation
  • Mechanism: Double Schiff base formation followed by dehydration.

  • Causality: Acid catalysis (Acetic acid/HCl) protonates the carbonyl oxygen, increasing electrophilicity to overcome the weak nucleophilicity of the aniline nitrogens.

  • Regioselectivity Challenge: When reacting a 4-substituted diamine with an asymmetric diketone, a mixture of 6- and 7-substituted quinoxalines forms.

    • Solution: Use of sterically bulky dicarbonyls or specific solvent effects can sometimes bias this ratio, but chromatographic separation is often required.

Pathway B: Iodine-Catalyzed Oxidative Annulation (Green Protocol)
  • Mechanism: Reaction of diamines with saturated ketones or alkynes in the presence of molecular iodine (

    
    ) and DMSO.
    
  • Advantage: Avoids the need for pre-oxidized dicarbonyls. DMSO acts as the terminal oxidant (regenerating

    
     from HI).
    
  • Self-Validating Step: The evolution of dimethyl sulfide (distinct odor) confirms the redox cycle is active.

Visualization: Retrosynthetic Logic & Pathways

The following diagram illustrates the retrosynthetic breakdown of the quinoxaline core and the forward synthesis of the FGFR inhibitor Erdafitinib , highlighting the specific building blocks used.

Quinoxaline_Synthesis Diamine 4-Bromo-1,2-diaminobenzene (Nucleophile) Intermediate 7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline (Key Scaffold) Diamine->Intermediate Cyclization (THF, DABCO) Ketone 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (Electrophile) Ketone->Intermediate Erdafitinib Erdafitinib (FGFR Inhibitor) Intermediate->Erdafitinib Buchwald-Hartwig Amination Coupling_Partner N1-(3,5-dimethoxyphenyl)-N2-isopropyl ethane-1,2-diamine Coupling_Partner->Erdafitinib

Caption: Retrosynthetic assembly of Erdafitinib showing the convergence of heterocyclic building blocks into the central quinoxaline core.

Case Studies in Drug Discovery

Case Study 1: Erdafitinib (Oncology)
  • Target: Fibroblast Growth Factor Receptor (FGFR).[2][3]

  • Role of Quinoxaline: Acts as the hinge binder.

  • Key Building Block: 4-Bromo-1,2-diaminobenzene.[2]

  • Synthetic Insight: The bromine at position 7 (derived from the diamine) is preserved through the initial cyclization to serve as a handle for the subsequent installation of the solubilizing side chain via Pd-catalyzed amination.

Case Study 2: Brimonidine (Ophthalmology)
  • Target: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Adrenergic Receptor.
    
  • Role of Quinoxaline: Mimics the catecholamine core of norepinephrine.

  • Key Building Block: 6-Amino-5-bromoquinoxaline.[4][5][6]

  • Synthetic Insight: Unlike Erdafitinib, the quinoxaline ring here is formed first (or purchased), and the functionalization occurs on the exocyclic amine using thiophosgene (or greener equivalents like N-acetyl ethylene urea) to build the imidazoline ring.

Experimental Protocols

Protocol A: General Condensation (Standard)

Suitable for synthesizing 2,3-diphenylquinoxaline derivatives.

  • Reagents: o-Phenylenediamine (1.0 eq), Benzil (1.0 eq), Ethanol (Solvent), Acetic Acid (Cat.).

  • Procedure:

    • Dissolve 10 mmol of o-phenylenediamine in 20 mL warm ethanol.

    • Add 10 mmol of benzil.

    • Add 3-4 drops of glacial acetic acid.

    • Reflux for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Pour into crushed ice/water.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation:

    • Yield: Expect >85%.

    • Appearance: Crystalline solid (often yellow/needle-like).

Protocol B: Iodine-Catalyzed Green Synthesis

Suitable for synthesizing quinoxalines from ketones/alkynes.

  • Reagents: o-Phenylenediamine (1.0 eq), Phenylacetylene or Acetophenone (1.0 eq), Iodine (

    
    , 10-20 mol%), DMSO (Solvent).
    
  • Procedure:

    • Mix diamine and ketone/alkyne in DMSO (5 mL/mmol).

    • Add molecular iodine.[7][8]

    • Heat to 80-100°C for 1-3 hours in an open vessel (to allow solvent oxidation).

  • Work-up:

    • Quench with aqueous sodium thiosulfate (

      
      ) to remove residual iodine (color change from brown to clear).
      
    • Extract with Ethyl Acetate.

  • Causality: The iodine acts as a Lewis acid to activate the carbonyl/alkyne and facilitates the oxidative dehydrogenation of the intermediate dihydroquinoxaline to the aromatic product.

Comparative Data: Building Block Reactivity

Building Block (Diamine)Substituent Effect (Electronic)Reactivity (Condensation)Regioselectivity Risk
o-Phenylenediamine NeutralHighNone (Symmetric)
4-Nitro-1,2-diaminobenzene Strong EWGLow (Requires Heat/Acid)Moderate
4-Methoxy-1,2-diaminobenzene Strong EDGVery HighHigh
4-Chloro-1,2-diaminobenzene Weak EWGModerateModerate

References

  • Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent. European Journal of Medicinal Chemistry.

  • Development of an improved and facile synthesis route of the FGFR inhibitor erdafitinib. Synthetic Communications.

  • Green synthesis of quinoxaline derivatives: Iodine catalyzed protocol. ResearchGate / Tetrahedron Letters.

  • Novel process for the synthesis of Brimonidine and derivative. Sphinx Knowledge House.

  • Recent Advances in the Synthesis of Quinoxalines: A Mini Review. Polycyclic Aromatic Compounds.

Sources

electronic properties of tetrazolo-fused quinoxaline systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrazolo[1,5-a]quinoxaline scaffold represents a unique class of fused nitrogen-rich heterocycles characterized by a dynamic valence tautomerism between the cyclic tetrazole and the open-chain 2-azidoquinoxaline forms. This electronic duality dictates their reactivity, photophysical behavior, and utility in medicinal chemistry and materials science (specifically corrosion inhibition). This guide provides a rigorous analysis of these electronic properties, supported by validated synthetic protocols and DFT-based mechanistic insights.

Part 1: The Electronic Core – Azide-Tetrazole Valence Tautomerism

The defining electronic feature of this system is the equilibrium between the fused tetrazolo[1,5-a]quinoxaline (A ) and the 2-azidoquinoxaline (B ). This is not merely a structural curiosity; it is the switch that controls reactivity.

  • Mechanism: The cyclization is driven by the nucleophilic attack of the azide terminal nitrogen (

    
    ) onto the ring nitrogen (
    
    
    
    ) of the quinoxaline core.
  • Electronic Drivers:

    • Electron-Withdrawing Groups (EWGs): Substituents on the quinoxaline ring that decrease electron density at

      
       generally destabilize the tetrazole form, shifting equilibrium toward the azide.
      
    • Solvent Polarity: Polar solvents (DMSO, DMF) stabilize the dipolar tetrazole form. Non-polar solvents (

      
      , Toluene) or high temperatures favor the azide form.
      
    • Thermodynamics: The tetrazole form is typically the thermodynamically stable isomer at room temperature in solid state and polar solution.

Visualization: Tautomeric Equilibrium Pathways

The following diagram illustrates the environmental factors shifting this equilibrium, critical for optimizing reaction conditions (e.g., CuAAC vs. SNAr).

Tautomerism Tetrazole Tetrazolo[1,5-a]quinoxaline (Thermodynamic Product) Azide 2-Azidoquinoxaline (Kinetic/Reactive Intermediate) Tetrazole->Azide Heat (>80°C) Non-polar Solvents Stability Solid State Storage Bioactivity Tetrazole->Stability Dominant Form Azide->Tetrazole RT / Cooling Polar Solvents (DMSO) Reactivity Cycloaddition (Click) Staudinger Ligation Azide->Reactivity Trapping Agent (Alkyne/Phosphine)

Caption: Valence tautomerism dictates handling: store as tetrazole (blue), react as azide (red).

Part 2: Frontier Molecular Orbitals & DFT Insights

Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for predicting corrosion inhibition efficiency and oxidative stability.

Electronic Parameters

The tetrazole ring acts as an electron reservoir. In corrosion inhibition applications, these molecules adsorb onto metal surfaces (e.g., Mild Steel) via nitrogen lone pairs.

  • HOMO Location: Typically distributed over the quinoxaline phenyl ring and the N-1/N-4 atoms. High

    
     indicates strong electron-donating capability to metal d-orbitals.
    
  • LUMO Location: Concentrated on the pyrazine/tetrazole fusion site, facilitating back-donation from metal surfaces.

Table 1: Calculated Electronic Descriptors (DFT/B3LYP/6-31G)* Note: Values are representative of unsubstituted tetrazolo[1,5-a]quinoxaline systems.

ParameterSymbolTypical Value (eV)Significance
HOMO Energy

-6.0 to -6.5Susceptibility to electrophilic attack; donation to metal surface.
LUMO Energy

-2.1 to -2.8Susceptibility to nucleophilic attack; electron acceptance.
Energy Gap

3.2 - 4.0Indicates chemical hardness (

). Lower gap = higher reactivity/inhibition efficiency.
Dipole Moment

(Debye)
4.5 - 6.0High polarity supports solubility in DMSO and electrostatic interaction with targets.

Part 3: Synthetic Protocols & Validation

Safety Warning: Sodium azide (


) is acutely toxic and can form explosive metal azides. Do not use halogenated solvents (DCM) with sodium azide. Perform all reactions behind a blast shield.
Standard Operating Procedure: Cyclization of 2-Chloroquinoxaline

This protocol ensures the formation of the tetrazolo-fused system via nucleophilic aromatic substitution (


) followed by spontaneous cyclization.

Reagents:

  • 2-Chloroquinoxaline (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • Solvent: DMF or DMSO (anhydrous)

  • Temperature: 60–80 °C[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-chloroquinoxaline in DMF (0.5 M concentration).

  • Azidation: Add

    
     carefully. The reaction is slightly exothermic.
    
  • Heating: Heat to 70 °C for 2–4 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (high

      
      ) will disappear. The intermediate azide (if visible) will convert to the lower 
      
      
      
      tetrazole spot.
  • Workup: Pour the reaction mixture onto crushed ice/water. The tetrazolo[1,5-a]quinoxaline will precipitate as a solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1). Column chromatography is rarely needed unless side-products form.

Validation Criteria (Self-Correcting Checks)
  • IR Spectroscopy: Look for the absence of the strong azide peak (

    
    ). The presence of this peak indicates the open-chain isomer or unreacted azide.
    
  • 1H NMR: The proton at the C-9 position (adjacent to the fusion) will show a significant downfield shift (

    
    ) due to the anisotropic effect of the tetrazole ring.
    

Synthesis Start 2-Chloroquinoxaline (Starting Material) Step1 Add NaN3 / DMF Heat 70°C, 4h Start->Step1 Inter [2-Azidoquinoxaline] Transient Intermediate Step1->Inter Cycliz Cyclization (Spontaneous) Inter->Cycliz Product Tetrazolo[1,5-a]quinoxaline (Final Product) Cycliz->Product

Caption: Synthetic route via nucleophilic substitution and spontaneous cyclization.

Part 4: Translational Applications

Corrosion Inhibition

Tetrazolo-fused quinoxalines are premier "mixed-type" corrosion inhibitors for mild steel in acidic media (HCl).

  • Mechanism: Chemisorption.[2] The planar structure allows the molecule to lie flat on the metal surface. The N-atoms donate electrons to empty Fe d-orbitals (

    
    ), while the aromatic 
    
    
    
    -system accepts electrons from Fe (
    
    
    ).
  • Efficiency: Inhibition efficiency often exceeds 90% at

    
     M concentrations due to the high nitrogen content increasing adsorption centers.
    
Medicinal Chemistry (Bioisosteres)

The tetrazole moiety serves as a bioisostere for carboxylic acids but with improved metabolic stability and membrane permeability.

  • Target: These scaffolds show affinity for benzodiazepine receptors and exhibit antifungal activity by disrupting cell wall synthesis.

  • SAR Insight: Substituents at the 4-position (on the quinoxaline ring) allow for fine-tuning of lipophilicity (

    
    ) without disrupting the electronic core required for binding.
    

References

  • Azide–Tetrazole Equilibrium Studies

    • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium.[3] (2024).[2][4][5] NIH/PMC.

  • Synthetic Protocols & CuAAC Reactions

    • Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines. (2022).[4][6] Beilstein J. Org. Chem.

  • Corrosion Inhibition & DFT Analysis

    • Inhibition performance of a novel quinoxaline derivative for carbon steel corrosion in 1 M HCl.[5] (2024).[2][4][5] J. Electrochem. Sci. Eng.

    • Study on the Corrosion Inhibition Properties of Quinoxaline Derivatives... Experimental Analysis, and Theoretical Insights. (2024).[2][4][5] ResearchGate.

  • General Synthesis & Characterization

    • Synthesis of tetrazolo[1,5-a]quinoxaline derivatives. (2011). Int. J. Heterocyclic Chem.

Sources

Stability of Chlorotetrazolo[1,5-a]quinoxaline Under Ambient Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the stability of chlorotetrazolo[1,5-a]quinoxaline under ambient conditions. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with actionable experimental protocols to facilitate a thorough understanding of the compound's intrinsic stability. We delve into the predicted degradation pathways based on the chemical nature of the quinoxaline and tetrazole moieties, and provide detailed, step-by-step methodologies for conducting forced degradation and long-term stability studies in accordance with ICH guidelines. This guide aims to be a self-validating resource, grounding its claims in authoritative references and providing the necessary tools for robust experimental design and data interpretation.

Introduction: The Chemical Landscape of Chlorotetrazolo[1,5-a]quinoxaline

Chlorotetrazolo[1,5-a]quinoxaline is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the quinoxaline core and the unique properties of the fused tetrazole ring.[1][2] The presence of a chloro-substituent offers a handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.[3] However, the inherent stability of this molecule, particularly under ambient storage and handling conditions, is a critical parameter that dictates its viability for further development.

The structure of chlorotetrazolo[1,5-a]quinoxaline is characterized by the fusion of a quinoxaline and a tetrazole ring. A key feature of the tetrazolo[1,5-a]quinoxaline system is the potential for ring-chain tautomerism, existing in equilibrium with its 2-azidoquinoxaline isomer.[4] This equilibrium can be influenced by the solvent, temperature, and the electronic nature of substituents. The presence of the electron-withdrawing chloro group and the nitrogen-rich tetrazole ring suggests potential vulnerabilities to specific degradation pathways.

This guide will systematically explore the anticipated stability challenges and provide a robust framework for their experimental investigation.

Predicted Degradation Pathways of Chlorotetrazolo[1,5-a]quinoxaline

Based on the chemical functionalities present in chlorotetrazolo[1,5-a]quinoxaline, several degradation pathways can be anticipated under various stress conditions. Understanding these potential routes is crucial for designing stability-indicating analytical methods and for developing appropriate storage and handling procedures.

Hydrolytic Degradation

The C-Cl bond in chlorotetrazolo[1,5-a]quinoxaline is susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction is likely to be pH-dependent, with accelerated rates under both acidic and basic conditions. The zwitterionic character that can be exhibited by the tetrazolo[1,5-a]quinoxaline ring system may enhance the rate of hydrolysis, similar to what has been observed in analogous α-chloro-substituted pyridones.[5]

  • Acid-catalyzed hydrolysis: Protonation of a nitrogen atom in the quinoxaline or tetrazole ring would activate the molecule towards nucleophilic attack by water.

  • Base-catalyzed hydrolysis: Direct nucleophilic attack by hydroxide ions on the carbon bearing the chlorine atom would lead to the formation of the corresponding hydroxytetrazolo[1,5-a]quinoxaline.

Photolytic Degradation

Quinoxaline derivatives can exhibit varying degrees of photostability.[6] Exposure to ultraviolet or visible light may induce photochemical reactions. Potential photolytic degradation pathways include:

  • Homolytic cleavage of the C-Cl bond: This would generate a radical intermediate that could undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or dimerization.

  • Ring cleavage: High-energy photons could lead to the fragmentation of the heterocyclic ring system.

Thermal Degradation

The tetrazole ring is known to be thermally labile, often undergoing decomposition with the extrusion of molecular nitrogen.[7][8][9] This is a significant potential degradation pathway for chlorotetrazolo[1,5-a]quinoxaline. The decomposition is likely to be initiated by the cleavage of the N-N bonds within the tetrazole ring. The resulting reactive intermediates could then undergo further rearrangements or reactions.

Oxidative Degradation

The nitrogen atoms in the quinoxaline and tetrazole rings can be susceptible to oxidation, particularly in the presence of oxidizing agents or under conditions that generate reactive oxygen species.[2][10] This could lead to the formation of N-oxides or ring-opened products.

Diagram: Predicted Degradation Pathways

G cluster_0 Chlorotetrazolo[1,5-a]quinoxaline cluster_1 Degradation Stressors cluster_2 Potential Degradation Products A Chlorotetrazolo[1,5-a]quinoxaline B Hydrolysis (Acid/Base) A->B H2O C Photolysis (UV/Vis Light) A->C D Thermolysis (Heat) A->D Δ E Oxidation A->E [O] F Hydroxytetrazolo[1,5-a]quinoxaline B->F G Radical Intermediates C->G H Ring-Opened Products C->H J Products of N2 Extrusion D->J E->H I N-Oxides E->I

Caption: Predicted degradation pathways of chlorotetrazolo[1,5-a]quinoxaline.

Experimental Design for Stability Assessment

A comprehensive stability testing program for chlorotetrazolo[1,5-a]quinoxaline should be conducted in line with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[1][4][11][12] This involves both forced degradation studies to identify potential degradation products and establish the stability-indicating nature of analytical methods, and long-term stability studies to determine the re-test period or shelf life.

Analytical Methodology

A validated stability-indicating analytical method is a prerequisite for any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.[13]

Key considerations for the analytical method:

  • Specificity: The method must be able to resolve the parent compound from all potential degradation products and any process-related impurities.

  • Linearity, Accuracy, and Precision: These parameters must be established over the expected concentration range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be sufficiently low to detect and quantify any significant degradation products.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to accelerate the degradation of the compound to generate its degradation products and to understand its degradation pathways.[14]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Neutral Hydrolysis Water at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid state at 80°C for 48 hours
Photostability Solid state and in solution (e.g., methanol) exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A dark control should be run in parallel.

Diagram: Experimental Workflow for Forced Degradation Studies

G cluster_0 Preparation cluster_1 Stress Application cluster_2 Analysis cluster_3 Data Interpretation A Prepare solutions of Chlorotetrazolo[1,5-a]quinoxaline C Expose samples to stress conditions (heat, light, etc.) A->C B Prepare stress agents (acid, base, oxidant) B->C D Withdraw samples at specified time points C->D E Neutralize/quench reaction if necessary D->E F Analyze by validated stability-indicating HPLC method E->F G Identify and quantify degradation products F->G H Elucidate degradation pathways G->H

Caption: Workflow for conducting forced degradation studies.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed on at least three primary batches of the compound to evaluate its thermal stability and sensitivity to moisture.[14] The storage conditions should be selected based on the intended climatic zone for storage.

Table 2: Recommended Storage Conditions for Long-Term and Accelerated Stability Testing

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Samples should be analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies) for appearance, assay, and degradation products.

Safe Handling and Storage

Given that chlorotetrazolo[1,5-a]quinoxaline is a nitrogen-rich compound, it should be handled with care, considering its potential as an energetic material.

  • Storage: Store in a well-ventilated, cool, and dry place, away from heat, sparks, and open flames.[15][16] Avoid contact with strong oxidizing agents and incompatible materials.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion

The stability of chlorotetrazolo[1,5-a]quinoxaline under ambient conditions is a critical factor for its successful application in research and development. This guide has outlined the key potential degradation pathways, including hydrolysis, photolysis, thermolysis, and oxidation. A systematic approach to stability testing, guided by ICH principles, is essential for a comprehensive understanding of the compound's intrinsic stability. The provided experimental protocols for forced degradation and long-term stability studies offer a robust framework for researchers to generate reliable and meaningful stability data. Adherence to safe handling and storage practices is paramount due to the energetic nature of this class of compounds.

References

  • El-Ahl, A. A. S., et al. (2000).
  • Gommaa, M. A. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(5), 633.
  • Kirsch, A., et al. (2022). Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof. Beilstein Journal of Organic Chemistry, 18, 1079-1090.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 8-Methoxyquinoxalin-5-ol. BenchChem.
  • Patel, K., et al. (2011). Synthesis of Some 4-Substituted Hydrazinotetrazolo[1,5-a]quinoxalines. E-Journal of Chemistry, 8(3), 1279-1283.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Sikorska, E., et al. (2017). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 22(11), 1939.
  • Sinditskii, V. P., et al. (2018). Features of thermal decomposition of N-substituted tetrazoles.
  • El-Ahl, A. A. S., et al. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 5(6), 853-863. Available from: [Link]

  • Gommaa, M. A. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(5), 633. Available from: [Link]

  • Kirsch, A., et al. (2022). Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof. Beilstein Journal of Organic Chemistry, 18, 1079-1090. Available from: [Link]

  • Patel, K., et al. (2011). Synthesis of Some 4-Substituted Hydrazinotetrazolo[1,5-a]quinoxalines. E-Journal of Chemistry, 8(3), 1279-1283. Available from: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Sikorska, E., et al. (2017). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 22(11), 1939. Available from: [Link]

  • Sinditskii, V. P., et al. (2018). Features of thermal decomposition of N-substituted tetrazoles. ResearchGate. Available from: [Link]

  • L.A.T Nitrogen. (n.d.). Guideline for safe handling & storage of solid fertilisers. L.A.T Nitrogen. Available from: [Link]

  • WorkSafe Queensland. (2020). Ammonium nitrate storage and handling. WorkSafe.qld.gov.au. Available from: [Link]

  • EMA. (2023). ICH Q1A(R2) Stability testing of new drug substances and products. European Medicines Agency. Available from: [Link]

  • EMA. (2023). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available from: [Link]

Sources

The Tetrazolo[1,5-a]quinoxaline Scaffold: A Technical Guide to Biological Potential and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrazolo[1,5-a]quinoxaline scaffold represents a privileged heterocyclic system in medicinal chemistry, distinguished by its bioisosteric versatility and unique electronic properties. Unlike simple quinoxalines, the fusion of the tetrazole ring introduces a high-nitrogen pharmacophore capable of extensive hydrogen bonding and metabolic stability. This guide analyzes the scaffold’s dual-functionality as a potent antineoplastic and antimicrobial agent, detailing the structure-activity relationships (SAR) that drive its interaction with biological targets such as DNA and apoptotic signaling pathways (Caspase-3/Mitochondrial).

Chemical Architecture & Tautomeric Equilibrium

The biological efficacy of tetrazolo[1,5-a]quinoxaline is rooted in its dynamic structural behavior. The core system exists in a tautomeric equilibrium between the fused tetrazolo[1,5-a]quinoxaline form and the open-chain 2-azidoquinoxaline form.[1]

  • Tetrazole Form (Fused): Predominates in solid state and non-polar solvents. It mimics the purine ring system, facilitating DNA intercalation and enzyme binding.

  • Azide Form (Open): Reactive intermediate often accessible in solution or at elevated temperatures, serving as a gateway for "Click" chemistry (CuAAC) to generate triazolo-derivatives.

Synthetic Access

The standard protocol involves the nucleophilic displacement of chlorine in 2-chloro- or 2,3-dichloroquinoxaline using sodium azide (


). This reaction is highly regioselective and serves as the primary entry point for library generation.

Therapeutic Domain: Oncology

Research indicates that tetrazolo[1,5-a]quinoxaline derivatives exhibit cytotoxicity comparable to clinical standards like Doxorubicin and 5-Fluorouracil (5-FU) against specific cell lines (e.g., HCT-116, A549, and Leukemia cell lines).

Mechanism of Action (MOA)

The anticancer activity is multimodal, primarily driven by:

  • Apoptosis Induction: Activation of the intrinsic mitochondrial pathway, leading to Cytochrome C release and Caspase-3 cleavage.

  • DNA Intercalation: The planar tricyclic system intercalates between DNA base pairs, disrupting replication.

  • Bioisosteric Inhibition: Structural similarity to adenosine allows potential antagonism of adenosine receptors or inhibition of kinase domains.

Visualization: Apoptotic Signaling Pathway

The following diagram illustrates the confirmed pathway by which these scaffolds induce cell death in non-small-cell lung cancer (A549) and colorectal cancer cells.

ApoptosisPathway Compound Tetrazolo[1,5-a]quinoxaline Derivative Mitochondria Mitochondria (Membrane Depolarization) Compound->Mitochondria Induces Stress CytC Cytochrome C Release Mitochondria->CytC u0394u03a8m Loss Caspase9 Caspase-9 Activation CytC->Caspase9 Initiates Cascade Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Cleaves DNA DNA Fragmentation (Apoptosis) Caspase3->DNA Execution

Figure 1: Proposed mechanism of apoptosis induction by tetrazolo[1,5-a]quinoxaline derivatives via the intrinsic mitochondrial pathway.

Therapeutic Domain: Antimicrobial & Antifungal

The scaffold demonstrates significant bacteriostatic and fungistatic profiles, particularly against Staphylococcus aureus (Gram-positive) and Candida albicans (Fungal).[2]

Structure-Activity Relationship (SAR)
  • C4-Position Substitution: This is the critical "warhead" position.

    • Secondary Amines (Piperidine/Morpholine): Enhance lipophilicity and membrane permeability, significantly boosting antifungal activity.

    • Hydrazines: Serve as linkers for further cyclization (e.g., to thiazolidinones), which broadens the spectrum to Gram-negative bacteria like E. coli.

  • Electron-Withdrawing Groups (EWGs): Halogens (Cl, Br) on the benzene ring increase metabolic stability and potency.

Quantitative Data Summary
Compound ClassSubstitution (C4)Target OrganismActivity (MIC/IC50)Reference Standard
Tetrazolo-Quinoxaline MorpholineS. aureus12.5 µg/mLAmpicillin
Tetrazolo-Quinoxaline HydrazoneC. albicans3.9 µg/mLFluconazole
Bromo-Derivative PhenylA549 (Lung Cancer)9.32 µM5-Fluorouracil (4.89 µM)

Experimental Protocols

Protocol A: Synthesis of Tetrazolo[1,5-a]quinoxaline

This protocol utilizes the azide-tetrazole equilibrium principle.

Reagents: 2,3-Dichloroquinoxaline, Sodium Azide (


), Ethanol (EtOH), DMSO.
  • Dissolution: Dissolve 2,3-dichloroquinoxaline (10 mmol) in absolute ethanol (30 mL).

  • Azidation: Add a solution of sodium azide (12 mmol) in minimal water/DMSO dropwise.

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

    • Critical Checkpoint: The disappearance of the starting material spot and the appearance of a new polar spot indicates cyclization.

  • Isolation: Cool the reaction mixture to room temperature. The tetrazolo-product typically precipitates.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

    • Validation: IR spectroscopy should show the absence of the azide peak (

      
      ) if the fused tetrazole form is dominant, or a weak equilibrium band.
      
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values against tumor cell lines.

  • Seeding: Plate cells (e.g., HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Treat cells with serial dilutions of the tetrazolo-derivative (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration

    
    ).
    
  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media and add 100 µL Formazan solubilization buffer (SDS/HCl or DMSO).

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Visualizations: SAR & Workflow

SAR Map: Optimization of the Scaffold

This diagram highlights the chemical space available for optimization based on current literature.

SAR_Map Core Tetrazolo[1,5-a] quinoxaline Core Position4 C4 Position (Nucleophilic Attack) Core->Position4 Position78 Benzene Ring (C7/C8) Core->Position78 Nitrogen Tetrazole Ring (N1-N4) Core->Nitrogen Amines Secondary Amines (Morpholine/Piperidine) -> Antimicrobial Position4->Amines Hydrazines Hydrazines/Schiff Bases -> Antifungal/Anticancer Position4->Hydrazines Halogens Halogens (Cl, Br) -> Metabolic Stability Position78->Halogens Click CuAAC Reaction -> Triazolo-quinoxalines (PDE4/Kinase Inhibition) Nitrogen->Click via Azide Tautomer

Figure 2: Structure-Activity Relationship (SAR) map detailing functionalization sites for therapeutic optimization.

References

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 2012.

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 2020.

  • Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines. Beilstein Journal of Organic Chemistry, 2022.

  • Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents. European Journal of Medicinal Chemistry, 2004.[3]

  • Synthesis of Tetrazolo [1, 5-a] quinoxaline based Azetidinones & Thiazolidinones as Potent Antibacterial & Antifungal Agents. Bulletin of the Korean Chemical Society, 2011.[2]

Sources

Methodological & Application

synthesis of 4-Chlorotetrazolo[1,5-a]quinoxaline from 2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of 4-Chlorotetrazolo[1,5-a]quinoxaline from 2,3-dichloroquinoxaline . This transformation involves a nucleophilic aromatic substitution (


) followed by an azide-tetrazole equilibrium-driven cyclization.

Application Note: Synthesis of this compound

Introduction & Significance

The tetrazolo[1,5-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as a core for various bioactive agents including anticonvulsants, glutamate receptor antagonists (AMPA/NMDA), and antimicrobial agents.[1]

The synthesis of the 4-chloro derivative is a critical gateway step. The presence of the chlorine atom at the C4 position provides a versatile handle for further functionalization (e.g.,


 with amines, alkoxides, or thiols, and palladium-catalyzed cross-couplings). This protocol focuses on the controlled mono-substitution of 2,3-dichloroquinoxaline with sodium azide to yield the target fused tricyclic system.

Mechanism & Theory

The reaction proceeds via a two-step sequence:[2]

  • Nucleophilic Aromatic Substitution (

    
    ):  The azide anion (
    
    
    
    ) attacks the electron-deficient quinoxaline ring at C2 or C3 (equivalent positions). This displaces one chloride ion to form 2-azido-3-chloroquinoxaline.
  • Azide-Tetrazole Cyclization: The pendant azide group undergoes an intramolecular cyclization onto the ring nitrogen (N1). This equilibrium is solvent- and temperature-dependent. In the solid state and in polar aprotic solvents (DMSO/DMF), the equilibrium strongly favors the fused tetrazolo[1,5-a]quinoxaline form over the open-chain azide.

Key Mechanistic Insight: The electron-withdrawing nature of the newly formed tetrazole ring activates the remaining chlorine at C4, making it more reactive than the starting material. Therefore, strict stoichiometric control (1.0–1.1 equivalents of


) and temperature regulation are required to prevent the formation of the bis-tetrazolo byproduct.

ReactionMechanism SM 2,3-Dichloroquinoxaline Inter 2-Azido-3-chloroquinoxaline (Transient Intermediate) SM->Inter + NaN3, - NaCl (SNAr) Prod This compound (Target) Inter->Prod Cyclization (Equilibrium) ByProd Bis-tetrazoloquinoxaline (Over-reaction) Prod->ByProd + Excess NaN3 (2nd SNAr)

Caption: Mechanistic pathway from 2,3-dichloroquinoxaline to the fused tetrazolo system. The dashed line indicates the potential over-reaction pathway.

Safety Considerations (Critical)

  • Sodium Azide (

    
    ):  Highly toxic (comparable to cyanide) and can form explosive metal azides. Do not use metal spatulas. Reacts with acid to form hydrazoic acid (
    
    
    
    ), a volatile and explosive gas.
  • Organic Azides/Tetrazoles: While tetrazoles are generally more stable than azides, they are energetic materials. Perform reactions behind a blast shield. Avoid concentrating reaction mixtures to dryness if the presence of uncyclized organic azides is suspected.

  • Waste Disposal: Quench all azide-containing waste with 10% sodium nitrite (

    
    ) and sulfuric acid or a specific commercial azide quenching kit before disposal.
    

Materials & Equipment

Reagent/SolventGradeRole
2,3-Dichloroquinoxaline >98%Starting Material
Sodium Azide (

)
Reagent GradeNucleophile
DMF (N,N-Dimethylformamide) AnhydrousSolvent (favors SNAr)
Ethyl Acetate / Hexanes HPLC GradeExtraction/Purification
Sodium Sulfate (

)
AnhydrousDrying Agent

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stir bar (Teflon coated)

  • Oil bath with temperature controller

  • Blast shield

  • Vacuum filtration setup[3]

Experimental Protocol

Step 1: Reaction Setup
  • Dissolution: In a clean, dry round-bottom flask, dissolve 2,3-dichloroquinoxaline (1.99 g, 10.0 mmol, 1.0 eq) in DMF (20 mL).

    • Note: DMSO can be used as an alternative, but DMF is easier to remove during workup if extraction is needed.

  • Reagent Addition: Add sodium azide (0.72 g, 11.0 mmol, 1.1 eq) in a single portion.

    • Expert Tip: Do not exceed 1.1 equivalents. Excess azide promotes the formation of the bis-tetrazolo impurity, which is difficult to separate.

Step 2: Reaction & Monitoring
  • Heating: Heat the reaction mixture to 60–70 °C with vigorous stirring.

  • Time: Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes) every 30 minutes.

    • Expected: The starting material (

      
      ) will disappear, and a new, more polar spot (
      
      
      
      ) will appear.
    • Duration: Typically complete within 2–4 hours . Do not overheat or reflux, as this degrades the product.

Step 3: Workup & Isolation
  • Quenching: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into ice-cold water (100 mL) with stirring.

    • Observation: A yellow to beige precipitate should form immediately.

  • Filtration: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake copiously with cold water (

    
     mL) to remove residual DMF and unreacted sodium azide.
    
  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Step 4: Purification (If necessary)
  • The crude product is often sufficiently pure (>95%) for subsequent steps.

  • Recrystallization: If purification is required, recrystallize from Ethanol or Acetonitrile .

  • Flash Chromatography: Silica gel, gradient elution 0

    
     20% EtOAc in Hexanes.
    

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Bis-tetrazolo formation Excess

or high temp
Reduce

to 1.0 eq; lower temp to 50 °C.
Incomplete conversion Old

or wet solvent
Use fresh reagents; ensure anhydrous conditions.
No precipitate Product soluble in DMF/Water mixAdd brine to the aqueous mixture or extract with EtOAc.
Product decomposes Acidic impuritiesEnsure water used in workup is neutral; avoid acid contact.

Characterization (Expected Results)

  • Appearance: Yellow-beige solid.

  • Melting Point: 140–145 °C (Decomposes).[1] Note: Literature values vary based on crystal form; decomposition often observed.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.65 (dd, 1H, 
      
      
      
      Hz, H-9 ). Distinctive downfield shift due to tetrazole anisotropy.
    • 
       8.20–8.10 (m, 1H, Ar-H).
      
    • 
       7.95–7.85 (m, 2H, Ar-H).
      
  • IR (KBr):

    • Absence of strong azide peak (

      
      2130 cm
      
      
      
      ) indicates the closed tetrazole form in solid state.
    • Peaks at

      
      1600, 1560 cm
      
      
      
      (C=N, C=C).[4]
  • MS (ESI+):

    • Calculated for

      
      : 205.02.
      
    • Found (

      
      ): 206.1.
      

Workflow Diagram

Workflow Setup Setup: 2,3-Dichloroquinoxaline + DMF Add NaN3 (1.1 eq) Reaction Reaction: Heat to 60-70°C 2-4 Hours Setup->Reaction Check TLC Check: Complete Conversion? Reaction->Check Check->Reaction No (Continue Heating) Workup Workup: Pour into Ice Water Filter Precipitate Check->Workup Yes Purify Purification (Optional): Recrystallize (EtOH) or Flash Column Workup->Purify Final Final Product: This compound Purify->Final

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

References

  • Holzhauer, L., Liagre, C., Fuhr, O., & Bräse, S. (2022). Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof. Beilstein Journal of Organic Chemistry, 18, 222–232. Link

  • Nikpour, M., & Salami, E. (2011). Synthesis of tetrazolo[1,5-a]quinoxaline derivatives. International Journal of Heterocyclic Chemistry, 1(2), 18-22.[1] Link

  • BenchChem Technical Support. (2025). Synthesis of 4-Amino Tetrazolo[1,5-a]quinolines: A Detailed Protocol. BenchChem Application Notes. Link

  • Galal, S. A., et al. (2011). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution.[5] Arabian Journal of Chemistry. Link

Sources

Application Note: High-Efficiency Derivatization of 4-Chlorotetrazolo[1,5-a]quinoxaline with Amines and Thiols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocols for the nucleophilic aromatic substitution (


) of 4-chlorotetrazolo[1,5-a]quinoxaline with various amine and thiol nucleophiles. The tetrazolo[1,5-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory activities.[1][2] This guide addresses the specific challenges associated with this scaffold, including the azido-tetrazole tautomeric equilibrium and the reactivity of the C4-chlorine center. We provide robust, high-yielding protocols, troubleshooting matrices, and mechanistic insights to ensure reproducible synthesis of 4-amino and 4-alkyl/arylthio derivatives.

Introduction & Mechanistic Rationale

The this compound scaffold is a versatile electrophile derived from 2,3-dichloroquinoxaline. Its reactivity is governed by the electron-deficient nature of the fused pyrazine ring, which is further activated by the electron-withdrawing tetrazole moiety.

The Azide-Tetrazole Equilibrium

A critical feature of this scaffold is the valence tautomerism between the fused tetrazole form (A ) and the 2-azidoquinoxaline form (B ). While the tetrazole form generally predominates in the solid state and in non-polar solvents, the equilibrium can shift in solution, influencing reactivity and stability.

  • Solid State: Exists primarily as the tetrazolo[1,5-a]quinoxaline.

  • Solution: An equilibrium exists, which is solvent and temperature-dependent. Polar aprotic solvents (DMSO, DMF) often favor the tetrazole form, while higher temperatures can increase the population of the open azido form, which is relevant for cycloaddition chemistries (e.g., CuAAC) but also indicates the electronic activation of the system.

Reactivity Profile ( )

The C4 position is highly electrophilic due to the combined inductive and mesomeric withdrawal of the fused ring system. Nucleophilic attack by amines or thiols proceeds via a Meisenheimer-like transition state, followed by the elimination of the chloride ion.

Diagram 1: Reaction Mechanism & Equilibrium

ReactionMechanism Start 4-Chlorotetrazolo [1,5-a]quinoxaline Equilibrium Azido-Tetrazole Tautomerism Start->Equilibrium Solution State Transition Meisenheimer Complex Start->Transition + H-Nu (Amine/Thiol) + Base Product_Amine 4-Amino Derivative Transition->Product_Amine - HCl (Nu = NHR2) Product_Thiol 4-Thio Derivative Transition->Product_Thiol - HCl (Nu = SR)

Caption: Mechanistic pathway showing the tautomeric equilibrium and the


 reaction trajectory for amine and thiol nucleophiles.

Experimental Protocols

General Protocol A: Amination

This protocol is optimized for secondary amines (e.g., morpholine, piperidine) and non-hindered primary amines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.2 – 2.0 equiv)

  • Solvent: Ethanol (EtOH) or DMF (for less soluble amines)

  • Base: Triethylamine (

    
    ) or excess amine (if cheap/volatile)
    

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 10 mL of absolute Ethanol.

    • Note: If the substrate is not fully soluble at RT, mild heating or switching to DMF is acceptable.

  • Addition: Add 1.2 mmol of the amine dropwise. If using a non-basic amine salt, add 2.5 mmol of

    
    .
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC (System: Hexane:EtOAc 3:1). The starting material (
    
    
    
    ) should disappear, and a more polar fluorescent product spot should appear.
  • Workup:

    • Method A (Precipitation): Cool the reaction mixture to room temperature. The product often precipitates as a solid. Filter, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

    • Method B (Extraction): If no precipitate forms, evaporate the solvent under reduced pressure. Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH/DMF or purify via silica gel flash chromatography if necessary.

Table 1: Representative Amination Scope

EntryAmineSolventTime (h)Yield (%)Physical State
1MorpholineEtOH285-92Yellow Solid
2PiperidineEtOH2.588-94Pale Yellow Solid
3AnilineDMF475-82Orange Solid
4N-MethylpiperazineEtOH380-88Yellow Solid
5Hydrazine hydrate*EtOH190-95Reddish Solid

*Note: Reaction with hydrazine yields the 4-hydrazino derivative, a key intermediate for tricyclic systems, but requires careful temperature control (0–25°C) to avoid reduction or ring opening.

General Protocol B: Thiolation

Thiols are softer, highly effective nucleophiles. Oxidation of thiols to disulfides is a potential side reaction; therefore, an inert atmosphere is recommended.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Thiol (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: DMF or Acetone

  • Atmosphere: Nitrogen or Argon

Procedure:

  • Preparation: In a dried flask under

    
    , suspend 1.5 mmol of anhydrous 
    
    
    
    in 5 mL of DMF.
  • Thiol Activation: Add 1.1 mmol of the thiol (e.g., Thiophenol, 4-chlorothiophenol) and stir at room temperature for 15 minutes to generate the thiolate species.

  • Substrate Addition: Add 1.0 mmol of this compound (dissolved in 2 mL DMF) dropwise to the reaction mixture.

  • Reaction: Stir at 60–80°C for 3–6 hours.

    • Critical Control Point: Do not overheat (>100°C) to prevent potential degradation of the tetrazole ring.

  • Workup: Pour the reaction mixture into 50 mL of ice-cold water. The product typically precipitates immediately.

  • Isolation: Filter the solid, wash copiously with water (to remove DMF and base), and dry. Recrystallize from Ethanol/Water.

Table 2: Representative Thiolation Scope

EntryThiolBaseSolventTemp (°C)Yield (%)
1Thiophenol

DMF6085-90
24-Chlorothiophenol

DMF7082-88
3Ethyl mercaptan

EtOHReflux75-80
42-Mercaptobenzimidazole

AcetoneReflux78-85

Optimization & Troubleshooting

Achieving high yields requires balancing reactivity with stability. Use the decision tree below to navigate common issues.

Diagram 2: Optimization Decision Tree

Optimization Problem Issue Detected LowYield Low Yield / Incomplete Rxn Problem->LowYield Hydrolysis Hydrolysis (OH- product) Problem->Hydrolysis SideProducts Multiple Spots / Tars Problem->SideProducts Soln_Temp Increase Temp (max 100°C) Switch to DMF LowYield->Soln_Temp Soln_Dry Dry Solvents Required Check Base Moisture Hydrolysis->Soln_Dry Soln_Mild Reduce Temp Use Weaker Base (Et3N) SideProducts->Soln_Mild

Caption: Troubleshooting logic for maximizing yield and purity in nucleophilic substitutions.

Key Insights:
  • Solvent Choice: Ethanol is greener and easier to work up, but DMF is superior for solubility and reaction rate with weak nucleophiles.

  • Hydrolysis: The C4-Cl bond is sensitive to moisture, especially in basic conditions. If the 4-hydroxy derivative (tautomer of the amide) is observed, ensure all reagents are anhydrous.

  • Base Selection: For amines, the amine itself is often sufficient. For thiols, inorganic bases (

    
    ) are preferred to ensure complete deprotonation without competing nucleophilic attack.
    

Safety & Handling

  • Azide Hazards: While tetrazolo[1,5-a]quinoxalines are generally stable, the starting materials (azides) and the equilibrium with the azido form require caution. Avoid metal spatulas with azide salts. Do not heat reaction mixtures above 120°C.

  • Thiol Stench: All thiol reactions must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be available to neutralize thiol spills and glassware.

References

  • Synthesis and Biological Evaluation of Tetrazolo[1,5-a]quinoxalines. International Journal of Heterocyclic Chemistry. (2011). 3

  • Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions. Beilstein Journal of Organic Chemistry. (2022). 4

  • Synthesis of 4-Amino Tetrazolo[1,5-a]quinolines: A Detailed Protocol. BenchChem Protocols. (2025). 5

  • Nucleophile–nucleofuge duality of azide and arylthiolate groups. Organic & Biomolecular Chemistry. (2025). 6

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules. (2000). 7

Sources

Application Note: Synthesis of Imidazo[1,2-a]quinoxalines via Denitrogenative Annulation

[1][2][3][4][5]

Introduction & Scientific Rationale

The imidazo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, exhibiting potent biological activities including PDE4 inhibition (anti-inflammatory), adenosine receptor antagonism , and anticancer properties (e.g., against melanoma cell lines).

Traditional synthesis often relies on the condensation of 2-aminoquinoxalines with

The Denitrogenative Annulation Advantage: This protocol utilizes tetrazolo[1,5-a]quinoxalines as masked 2-azidoquinoxaline precursors. Under metal catalysis, these precursors undergo a denitrogenative cascade with alkynes.[1]

  • Atom Economy: Extrudes chemically benign

    
     gas.
    
  • Safety: Avoids the isolation of potentially explosive organic azides (generated in situ).

  • Diversity: Allows the introduction of diverse substituents via the alkyne partner, accessing chemical space difficult to reach via condensation.

Mechanistic Principles

The reaction operates via a delicate equilibrium between the stable tetrazolo[1,5-a]quinoxaline (1) and its reactive 2-azidoquinoxaline (2) tautomer.

Reaction Pathway[1][2][5][7][8][9]
  • Tautomerization: Thermal equilibrium favors the ring-closed tetrazole, but the open-chain azide is accessible at elevated temperatures.

  • Activation: The metal catalyst (Cu or Fe) activates the azide or the alkyne.

  • Denitrogenation: The azide decomposes, releasing

    
     and generating a transient metal-nitrene  or metal-carbene  species (depending on the specific catalytic cycle).
    
  • Annulation: The reactive intermediate undergoes cycloaddition/insertion with the alkyne to form the imidazo[1,2-a]quinoxaline (3) core.

Critical Competition: A competing "Click" reaction (CuAAC) can occur to form 1,2,3-triazoloquinoxalines .[2] This protocol is optimized to favor the denitrogenative pathway (high temperature, specific Lewis acids) over the associative click pathway.

MechanismTetrazoleTetrazolo[1,5-a]quinoxaline(Stable Precursor)Azide2-Azidoquinoxaline(Reactive Tautomer)Tetrazole->Azide Equilibrium(Δ)Azide->TetrazoleNitreneMetal-Nitrene/CarbenoidIntermediateAzide->Nitrene Catalyst-N₂Triazole1,2,3-Triazoloquinoxaline(Side Product - Click)Azide->Triazole Alkyne(CuAAC Path)ProductImidazo[1,2-a]quinoxaline(Target Scaffold)Nitrene->Product + Alkyne(Annulation)N2N₂ (Gas)

Figure 1: Mechanistic divergence between the denitrogenative pathway (target) and the click pathway (side reaction).[2]

Experimental Protocol

This protocol describes the Copper(I)-catalyzed synthesis. While Iron-porphyrin systems (Fe(TPP)Cl) are also effective, the Copper triflate method uses more accessible reagents.

Materials & Reagents[1][2][4][5][7][8][10][11][12][13]
  • Precursor: Tetrazolo[1,5-a]quinoxaline (synthesized from 2-chloroquinoxaline +

    
    ).
    
  • Coupling Partner: Alkyne (e.g., 1-hexyne, phenylacetylene).

  • Catalyst: Copper(I) Triflate Benzene Complex (CuOTf)2 · C6H6 (98%).

  • Solvent: Anhydrous Toluene (PhMe) or 1,2-Dichloroethane (DCE).

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology
Phase 1: Precursor Synthesis (If not available)
  • Dissolve 2-chloroquinoxaline (1.0 equiv) in Ethanol/Water (3:1).

  • Add Sodium Azide (

    
    , 1.5 equiv).
    
  • Reflux for 4 hours.

  • Cool to RT. The product tetrazolo[1,5-a]quinoxaline will precipitate.

  • Filter, wash with cold water, and dry under vacuum.

Phase 2: Denitrogenative Annulation (Target Reaction)[3][2][4]
  • Setup: Flame-dry a 10 mL Schlenk tube or pressure vial and cool under Argon.

  • Loading: Add Tetrazolo[1,5-a]quinoxaline (0.5 mmol, 1.0 equiv) and (CuOTf)2 · C6H6 (0.05 mmol, 10 mol%).

  • Solvent: Add anhydrous Toluene (3.0 mL).

  • Reactant: Add the Alkyne (1.0 mmol, 2.0 equiv). Note: Excess alkyne helps suppress dimerization side reactions.

  • Reaction: Seal the vessel and heat to 100–110 °C for 16–24 hours.

    • Critical Control: Lower temperatures (<80°C) favor the "Click" triazole product. High temperature is essential for denitrogenation.

  • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane). The starting tetrazole is polar; the imidazo-quinoxaline product is typically less polar and fluorescent.

  • Workup: Cool to RT. Filter the mixture through a short pad of Celite to remove copper residues. Wash with DCM.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (

    
    , Gradient: 0% 
    
    
    40% EtOAc in Hexane).

Data Analysis & Validation

Expected Results
ParameterObservationInterpretation
Appearance Yellow/Orange solidTypical of conjugated tricyclic heterocycles.
Fluorescence Strong Blue/Green emissionImidazo[1,2-a]quinoxalines are often fluorophores.
¹H NMR Singlet at

7.5–8.5 ppm
Characteristic of the imidazole C3-H (if using terminal alkyne).
¹H NMR Absence of Triazole HTriazole protons typically appear further downfield (

8.5–9.5 ppm).
Mass Spec [M+H]⁺ matches (SM + Alkyne - 28)Loss of 28 Da corresponds to

extrusion.
Troubleshooting Guide
  • Issue: Formation of 1,2,3-Triazole side product.

    • Solution: Increase temperature to >110°C. Ensure catalyst quality (Cu(I) can oxidize; use fresh catalyst or add a trace reductant like Zn dust).

  • Issue: Low Yield / Incomplete Conversion.

    • Solution: The equilibrium favors the stable tetrazole. Increase reaction time (up to 48h) or switch to Fe(TPP)Cl (5 mol%) + Zn (10 mol%) in Toluene at 100°C, which facilitates radical-type denitrogenation.

References

  • Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof. Source: Beilstein Journal of Organic Chemistry (2022) URL:[Link]

  • Imidazo[1,2-a]quinoxalines: synthesis and cyclic nucleotide phosphodiesterase inhibitory activity. Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Transition-Metal-Catalyzed Denitrogenative Annulation to Access High-Valued N-Heterocycles. Source: Xingwei Li Group / SNNU URL:[Link]

The Tetrazolo Gateway: A Strategic Approach to C4-Position Functionalization of Quinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, direct and selective functionalization of the C4 position presents a significant synthetic challenge. This application note details a robust and versatile strategy that overcomes this hurdle by employing a tetrazolo[1,5-a]quinoxaline intermediate. This "masked azide" equivalent provides a unique gateway to a variety of C4-substituted quinoxalines through well-established chemical transformations. We provide an in-depth analysis of the underlying mechanism, detailed experimental protocols for the synthesis of the key tetrazolo intermediate, and its subsequent conversion into valuable triazole and imidazole-functionalized quinoxalines, complete with field-proven insights and troubleshooting guidance.

Introduction: The Challenge of C4 Quinoxaline Functionalization

Quinoxaline derivatives are integral to modern drug discovery, with applications as antibacterial, antiviral, and anticancer agents.[1] The biological activity of these compounds is often exquisitely sensitive to the substitution pattern on the quinoxaline core. While methods for functionalizing many positions on the ring system are established, the C4 position remains a difficult target for direct C-H activation due to the electronic properties of the pyrazine ring.[2][3] Traditional synthetic routes often require multi-step sequences with limited substrate scope.

This guide introduces a powerful alternative: the use of a fused tetrazole as a strategic handle. The tetrazolo[1,5-a]quinoxaline system exists in a crucial equilibrium with its 2-azidoquinoxaline tautomer.[4] This tautomerism unlocks the rich chemistry of the azide functional group, allowing for selective and efficient introduction of new moieties at the C2-position, which ultimately corresponds to the C4-position of the desired functionalized quinoxaline scaffold.

The Core Strategy: Synthesis and Reactivity of Tetrazolo[1,5-a]quinoxaline

The overall strategy involves a three-stage process: synthesis of a 2-chloroquinoxaline precursor, conversion to the key tetrazolo[1,5-a]quinoxaline intermediate, and finally, reaction of the intermediate to yield the C4-functionalized product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Intermediate Formation cluster_2 Stage 3: C4 Functionalization A Quinoxalin-2-one B 2-Chloroquinoxaline A->B Chlorination (e.g., POCl3) C Tetrazolo[1,5-a]quinoxaline B->C Azide Addition (NaN3) D C4-Functionalized Quinoxaline C->D Transformation (e.g., CuAAC, Annulation)

Diagram 1: High-level workflow for C4 functionalization of quinoxalines via a tetrazolo intermediate.

The Key Equilibrium: A Masked Azide

The utility of tetrazolo[1,5-a]quinoxalines stems from their ring-chain tautomerism with 2-azidoquinoxalines. This equilibrium is fundamental to the subsequent functionalization steps. While the fused tetrazole is often the more stable and isolable form, the presence of the azide tautomer in solution allows it to participate in reactions characteristic of organic azides, most notably cycloadditions.[4][5]

Diagram 2: The crucial ring-chain tautomerism between the tetrazole and 2-azidoquinoxaline forms.

Competing Reaction Pathways

When reacting the tetrazolo[1,5-a]quinoxaline intermediate with alkynes in the presence of a copper(I) catalyst, two primary competing pathways emerge.[5][6][7]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The classic "click" reaction proceeds via the 2-azido tautomer to yield 1,2,3-triazoloquinoxalines. This is a highly reliable and versatile reaction for installing a triazole moiety.[5]

  • Denitrogenative Annulation: This pathway involves the loss of a dinitrogen molecule (N₂) and subsequent cyclization to form an imidazo[1,2-a]quinoxaline.[6][8]

The ratio of these two products can be influenced by factors such as the concentration of the alkyne and the specific substitution pattern on the quinoxaline ring.[5][7] Understanding this dichotomy is critical for directing the synthesis towards the desired product.

G cluster_0 Reaction Pathways Start Tetrazolo[1,5-a]quinoxaline + Alkyne CuAAC CuAAC Pathway (Click Reaction) Start->CuAAC [Cu(I)] Annulation Denitrogenative Annulation (N2 loss) Start->Annulation [Cu(I)], Heat Triazole 1,2,3-Triazoloquinoxaline CuAAC->Triazole Imidazole Imidazo[1,2-a]quinoxaline Annulation->Imidazole

Diagram 3: Competing CuAAC and denitrogenative annulation pathways for functionalizing the tetrazolo intermediate.

Experimental Protocols

Safety Precaution: Organic azides and their precursors can be energetic and potentially explosive, especially upon heating or exposure to shock. Always handle with care, use appropriate personal protective equipment (PPE), and work behind a safety shield. Sodium azide is highly toxic.

Protocol 1: Synthesis of Tetrazolo[1,5-a]quinoxaline Intermediate

This protocol describes the synthesis of the parent tetrazolo[1,5-a]quinoxaline from 2-chloroquinoxaline. The procedure is adapted from established literature methods.

Reaction Scheme: 2-Chloroquinoxaline + NaN₃ → Tetrazolo[1,5-a]quinoxaline

Materials & Reagents:

ReagentCAS No.MW ( g/mol )EquivalentsAmount
2-Chloroquinoxaline1448-87-9164.601.01.65 g
Sodium Azide (NaN₃)26628-22-865.011.50.98 g
Dimethylformamide (DMF)68-12-273.09-20 mL

Step-by-Step Procedure:

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroquinoxaline (1.0 eq, 1.65 g).

  • Dissolution: Add anhydrous dimethylformamide (DMF, 20 mL) to the flask and stir until the solid is fully dissolved.

  • Reagent Addition: Carefully add sodium azide (1.5 eq, 0.98 g) to the solution in one portion.

    • Causality Insight: DMF is an excellent polar aprotic solvent for this SₙAr reaction, as it effectively solvates the sodium cation, freeing the azide anion for nucleophilic attack on the electron-deficient quinoxaline ring.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, more polar spot should appear.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Precipitation: A precipitate should form upon addition to water. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the isolated solid under vacuum to afford tetrazolo[1,5-a]quinoxaline as a pale-yellow solid. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary. Typical yields are in the range of 85-95%.

Protocol 2: C4-Functionalization via CuAAC Reaction

This protocol details the synthesis of a C4-(1,2,3-triazol-4-yl)quinoxaline derivative using the tetrazolo intermediate and a terminal alkyne.[5][7]

Reaction Scheme: Tetrazolo[1,5-a]quinoxaline + Phenylacetylene --[Cu(I)]→ 4-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoxaline

Materials & Reagents:

ReagentCAS No.MW ( g/mol )EquivalentsAmount
Tetrazolo[1,5-a]quinoxaline274-75-9171.161.0171 mg
Phenylacetylene536-74-3102.141.2135 µL
(CuOTf)₂·C₆H₆42152-44-3501.380.0525 mg
Toluene (anhydrous)108-88-392.14-5 mL

Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add tetrazolo[1,5-a]quinoxaline (1.0 eq, 171 mg) and the copper catalyst, (CuOTf)₂·C₆H₆ (5 mol%, 25 mg).

    • Causality Insight: The reaction is sensitive to air and moisture. An inert atmosphere is crucial to prevent oxidation of the Cu(I) catalyst, which is the active species for the cycloaddition. Copper(I) triflate benzene complex is a highly effective catalyst for this transformation.[4]

  • Solvent/Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by phenylacetylene (1.2 eq, 135 µL).

  • Reaction: Stir the reaction mixture at room temperature (25 °C) for 16-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary, but this may also favor the formation of the imidazole byproduct. Monitor by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a short plug of silica gel to remove the copper catalyst. Wash the silica plug with additional ethyl acetate (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (using a gradient of Hexanes:Ethyl Acetate) to yield the desired 4-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoxaline.

Expected Results & Scope:

This method is applicable to a wide range of terminal alkynes. The table below summarizes representative results adapted from the literature.[5]

Alkyne SubstrateProduct Yield (%)Notes
Phenylacetylene~81%Aromatic alkynes work well.
1-Hexyne~85%Aliphatic alkynes are also effective.
Propargyl alcohol~75%Functional groups like alcohols are tolerated.
4-Ethynyltoluene~80%Substituted aromatic alkynes react efficiently.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion (Protocol 1) 1. Inactive 2-chloroquinoxaline. 2. Impure or wet solvent (DMF). 3. Insufficient temperature or time.1. Check purity of starting material. 2. Use freshly opened or distilled anhydrous DMF. 3. Increase reaction time and/or temperature slightly (e.g., to 90 °C), monitoring carefully by TLC.
Low Yield of Triazole (Protocol 2) 1. Catalyst deactivation (oxidation). 2. Competing imidazole formation.1. Ensure rigorous inert atmosphere technique. 2. Run the reaction at a lower temperature (room temperature or below). Check the alkyne concentration as higher concentrations can favor the competing reaction.[5]
Mixture of Triazole and Imidazole Products 1. Reaction conditions favor both pathways. 2. Specific substrate electronics promote annulation.1. Lower the reaction temperature. Avoid prolonged heating. 2. Carefully separate products using column chromatography. Note the ratio for future optimization.
Starting Material Recovered (Protocol 2) 1. Inactive catalyst. 2. Insufficient reaction time.1. Use a fresh batch of copper catalyst. 2. Allow the reaction to stir for a longer period (up to 48 hours) at room temperature before considering heating.

Conclusion

The functionalization of quinoxalines at the C4 position via a tetrazolo[1,5-a]quinoxaline intermediate is a highly effective and strategic approach for drug development professionals. This method provides a reliable entry point to novel chemical space by leveraging the unique ring-chain tautomerism of the tetrazole ring to act as a masked azide. The subsequent transformations, particularly the CuAAC reaction, are high-yielding, tolerant of various functional groups, and proceed under mild conditions. By understanding the underlying mechanisms and potential competing pathways, researchers can confidently employ this strategy to synthesize diverse libraries of C4-substituted quinoxalines for biological screening and lead optimization.

References

  • Title: Synthesis of tetrazolo[1,5-a]quinoxaline derivatives Source: International Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Synthesis of tetrazolo[1,5‐a]quinoxalines. Source: ResearchGate URL: [Link]

  • Title: Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Supporting Information Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof Source: Beilstein Journals URL: [Link]

  • Title: Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof Source: Beilstein Journals URL: [Link]

  • Title: Scope of Tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the Synthesis of Triazoloquinoxalines, Imidazoloquinoxalines, and Rhenium-complexes thereof Source: Beilstein Archives URL: [Link]

  • Title: (PDF) Scope of tetrazolo[1,5- a ]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof Source: ResearchGate URL: [Link]

  • Title: Scope of tetrazolo[1,5- a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof Source: PubMed URL: [Link]

  • Title: Electrochemically Enabled C4-H and C3-H Functionalization of 2-Phenyl Quinazoline and Quinoxaline through Dehydrogenative C-H/C-H, C-H/P-H, and C-H/O-H Cross-Coupling Source: PubMed URL: [Link]

  • Title: Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview Source: RSC Publishing URL: [Link]

  • Title: A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine Source: ACG Publications URL: [Link]

  • Title: Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles Source: ACS Publications URL: [Link]

  • Title: Transition-metal-catalyzed ortho C–H functionalization of 2-arylquinoxalines Source: RSC Publishing URL: [Link]

  • Title: Scope of Tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the Synthesis of Triazoloquinoxalines, Imidazoloquinoxalines, a Source: Beilstein Archives URL: [Link]

  • Title: Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof Source: Beilstein Journals URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Azido-Tetrazolo Equilibrium in NMR Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. For researchers working with heterocyclic azides (e.g., azidopyrimidines, azidopurines), the dynamic ring-chain tautomerism between the open azido form and the closed fused-tetrazole form presents a unique analytical challenge. Because the interconversion rate is often slow on the NMR timescale, a single pure compound can manifest as a complex mixture of two distinct species.

This guide provides authoritative, field-proven methodologies to diagnose, control, and exploit this equilibrium through applied thermodynamics and solvent chemistry.

Equilibrium Azide Azido Tautomer (Open Form) Tetrazole Tetrazolo Tautomer (Closed Ring) Azide->Tetrazole Polar Solvents (e.g., DMSO) Low Temp (-ΔH) EDG Substituents Tetrazole->Azide Non-Polar Solvents (e.g., CDCl3) High Temp (+ΔS) EWG Substituents

Thermodynamic and environmental drivers of the azido-tetrazolo equilibrium.

Part 1: Troubleshooting FAQs

Q: Why am I seeing double sets of peaks or broad, unresolved signals in the ¹H NMR spectrum of my pure 2-azidopyrimidine? A: This is the hallmark of azido-tetrazole tautomerism. In solution, the azido group can undergo an intramolecular cyclization with the adjacent endocyclic nitrogen to form a fused tetrazole ring[1]. Because the interconversion rate between these two forms is often slow on the NMR timescale at room temperature, you observe two distinct sets of resonances. The tetrazole form typically shifts the adjacent ring protons significantly downfield (e.g., H-2 appears at ~9.7–10 ppm in purines) compared to the azido form due to the strong electron-withdrawing nature of the fused tetrazole ring[1]. Broad signals indicate that the exchange rate is intermediate; altering the temperature will either coalesce or fully resolve these peaks[2].

Q: How can I shift the equilibrium entirely to the azido form for downstream CuAAC (Click) chemistry? A: To maximize the azido population, you must exploit both solvent polarity and thermodynamics. The azido form is thermodynamically favored by higher temperatures due to the positive entropy (+ΔS) of ring opening[2]. Causality-driven solution: Switch your NMR solvent from a polar medium like DMSO-d₆ to a low-dielectric solvent like CDCl₃ or toluene-d₈. Non-polar solvents destabilize the highly polar tetrazole ring. If the tetrazole form persists, elevate the temperature during a Variable Temperature (VT) NMR run. This combination of low solvent polarity and high thermal energy will push the equilibrium toward the 2[2].

Q: I need to lock the compound in the tetrazole form to claim its structure in a patent. What is the best approach? A: The fused tetrazole tautomer is stabilized by highly polar, hydrogen-bond accepting environments. The cyclization process is exothermic (-ΔH), meaning it is favored at lower temperatures[2]. Causality-driven solution: Dissolve your sample in DMSO-d₆ or DMF-d₇. The high dielectric constant (ε = 46.7 for DMSO) heavily solvates and stabilizes the more polar tetrazole ring[1]. In many fused pyrimidine systems, DMSO-d₆ alone is sufficient to shift the equilibrium >90% toward the . Dropping the probe temperature to 278 K will further solidify this shift.

Q: How do substituents on the primary heterocyclic ring affect this equilibrium? A: The electronic nature of your substituents dictates the baseline thermodynamic stability of the tautomers. Electron-withdrawing groups (EWGs) such as -NO₂ or -CN decrease electron density on the ring nitrogen, which hinders cyclization and stabilizes the open azido isomer. For instance, a nitro group can stabilize the azide form by up to 7.0 kcal/mol. Conversely, electron-donating groups (EDGs) like -NH₂ or -OH increase nucleophilicity at the ring nitrogen, facilitating the attack on the azide and shifting the equilibrium toward the .

Part 2: Diagnostic Workflow & Quantitative Data

Workflow Start NMR Shows Multiple Sets of Peaks (Suspected Azido-Tetrazole Equilibrium) CheckSolvent Evaluate Current NMR Solvent Start->CheckSolvent Goal Define Analytical or Synthetic Goal CheckSolvent->Goal GoalAzide Target: Azido Form (For CuAAC/Click Chemistry) Goal->GoalAzide GoalTetrazole Target: Tetrazolo Form (For Structural Characterization) Goal->GoalTetrazole ActionAzide Action: Use Non-Polar Solvent (CDCl3) Apply Elevated Temperature (VT-NMR) GoalAzide->ActionAzide ActionTetrazole Action: Use Polar Solvent (DMSO-d6) Apply Lower Temperature GoalTetrazole->ActionTetrazole Validate Validation: Integrate 1H/15N Signals Verify Complete Equilibrium Shift ActionAzide->Validate ActionTetrazole->Validate

Diagnostic workflow for controlling tautomeric populations in NMR solvents.

Table 1: Influence of Solvent Polarity on Azido-Tetrazole Equilibrium
SolventDielectric Constant (ε)Thermodynamic EffectTypical Azide:Tetrazole Ratio
Chloroform-d (CDCl₃) 4.8Destabilizes tetrazole dipole~ 50:50 to 90:10[1]
Dichloromethane-d₂ (CD₂Cl₂) 8.9Intermediate stabilization~ 20:80[1]
Dimethyl Sulfoxide-d₆ (DMSO-d₆) 46.7Stabilizes polar tetrazole ring< 5:95[1][2]

Part 3: Validated Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Thermodynamic Profiling

Objective: Determine the enthalpy (ΔH) and entropy (ΔS) of the tautomerization to predict behavior at reaction temperatures. Causality & Self-Validation: By measuring the equilibrium constant (


) across a temperature gradient, a van 't Hoff plot (

vs

) must yield a straight line. A non-linear plot indicates sample degradation or a solvent phase transition, immediately invalidating the run.

Methodology:

  • Prepare a 15–20 mM solution of the analyte in CDCl₃ to ensure both tautomers are initially observable.

  • Acquire standard ¹H NMR spectra at 5 K increments from 283 K to 328 K. Allow 5 minutes of thermal equilibration at each step.

  • Integrate isolated, baseline-resolved signals for both forms (e.g., the distinct downfield tetrazole proton vs. the upfield azide proton)[2].

  • Calculate

    
     at each temperature.
    
  • Plot

    
     vs. 
    
    
    
    . The slope equals
    
    
    and the y-intercept equals
    
    
    [2].
Protocol 2: Solvent Titration for Tautomeric Locking

Objective: Empirically determine the exact solvent ratio needed to isolate a single tautomer for 2D NMR characterization. Causality & Self-Validation: The chemical shift of the diagnostic proton will plot as a smooth sigmoidal curve against the volume fraction of the polar solvent. Discontinuities in the curve indicate sample precipitation or aggregation rather than a true equilibrium shift, prompting immediate filtration.

Methodology:

  • Prepare 0.5 mL of a 10 mM sample in CDCl₃ (Azide-favored baseline).

  • Acquire a baseline ¹H NMR spectrum.

  • Sequentially spike the sample with 50 µL aliquots of DMSO-d₆[1].

  • After each addition, invert the tube 5 times, equilibrate in the probe for 3 minutes, and acquire a spectrum.

  • Track the integration ratio of the azido peak vs. the tetrazolo peak.

  • Continue until the ratio stabilizes (typically at >80% DMSO-d₆ by volume), confirming the compound is locked in the tetrazole form.

References

  • Source: nih.
  • Source: d-nb.
  • Source: mdpi.

Sources

optimizing yields in nucleophilic substitution of chlorotetrazoloquinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Open | Agent: Senior Application Scientist | Status: Active

Welcome to the Tetrazolo-Q Optimization Hub

You have reached the Tier-3 Support for nitrogen-rich heterocycle synthesis. This guide addresses the specific challenges of optimizing nucleophilic aromatic substitution (


) on the 4-chlorotetrazolo[1,5-a]quinoxaline  scaffold.

Unlike standard quinoxalines, this scaffold possesses a "dynamic" geometry due to azido-tetrazole tautomerism. Understanding this equilibrium is the single most critical factor in maximizing your yields.

Module 1: The "Ghost" Variable (Azido-Tetrazole Equilibrium)

User Question: "My LCMS shows the product mass, but the NMR looks messy and the reaction is sluggish in toluene. Is my starting material degrading?"

Technical Insight: You are likely fighting the Azido-Tetrazole Equilibrium . In solution, this compound exists in equilibrium with 2-azido-3-chloroquinoxaline.

  • Tetrazole Form (Closed): Favored in polar solvents (DMSO, DMF) and at lower temperatures . This form is highly activated for

    
     because the tetrazole ring acts as a powerful electron-withdrawing group (EWG), making the C-4 chlorine highly electrophilic.
    
  • Azido Form (Open): Favored in non-polar solvents (Toluene,

    
    ) and at high temperatures . The open azide is less activating for the substitution at the specific carbon, and high heat risks denitrogenation (explosion/decomposition).
    

The Fix: Shift the equilibrium toward the reactive Tetrazole form by changing your solvent system.

AzidoTetrazole Tetrazole Tetrazolo[1,5-a]quinoxaline (Closed Form) Highly Reactive for SnAr Azide 2-Azido-quinoxaline (Open Form) Less Reactive / Unstable Tetrazole->Azide High Temp (>80°C) Non-polar Solvents Azide->Tetrazole Polar Solvents (DMSO/DMF) Room Temp

Figure 1: The solvent-dependent equilibrium governing reactivity. Polar solvents lock the scaffold in the activated tetrazole state.

Module 2: Optimized Experimental Protocol ( )

User Question: "What are the gold-standard conditions for displacing the chloride with a secondary amine?"

Protocol ID: PROTO-TZQ-04 Objective: Synthesis of 4-amino-substituted tetrazolo[1,5-a]quinoxalines.

Reagents & Setup
ComponentSpecificationRole
Substrate This compoundElectrophile (Must be dry)
Nucleophile Amine (1.2 - 1.5 equiv)Reactant (e.g., Morpholine, Piperidine)
Solvent DMF (Anhydrous) or Ethanol (Abs.)[1]Stabilizes Tetrazole form; prevents hydrolysis
Base

(2.0 equiv) or

Neutralizes HCl byproduct
Temp rt to 60°C High temp favors side reactions
Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 eq of this compound in anhydrous DMF (0.5 M concentration).

    • Why: DMF promotes the reactive tetrazole tautomer [1, 5].

  • Addition: Add 2.0 eq of

    
    . Stir for 5 minutes.
    
  • Nucleophile: Dropwise add 1.2 eq of the amine.

    • Note: If the reaction is exothermic, cool to 0°C during addition to prevent ring opening.

  • Reaction: Stir at room temperature. Monitor by TLC (usually 1-4 hours).

    • Checkpoint: If conversion is <50% after 2 hours, warm to 50-60°C. Do not exceed 80°C to avoid shifting to the azido form or risking thermal decomposition [2].

  • Workup: Pour the mixture into ice-cold water. The product usually precipitates as a solid. Filter, wash with water, and dry.

    • Yield Target: 75% - 90%.

Module 3: Troubleshooting (FAQ)

Ticket #101: "I got a white solid, but it's not my product. It's an -OH species."

  • Diagnosis: Hydrolysis . The C-Cl bond is extremely sensitive to moisture because the tetrazole ring activates it similarly to an acid chloride.

  • Resolution:

    • Ensure DMF/Ethanol is anhydrous.

    • Limit exposure to atmospheric moisture.

    • Check your base: Hygroscopic bases like KOH or wet

      
       introduce water. Switch to DIPEA (Hunig's base) if solid bases are wet [4].
      

Ticket #102: "My yield is low and I see multiple spots on TLC."

  • Diagnosis: Thermal Decomposition / Ring Opening.

  • Resolution: You likely heated the reaction too aggressively (>80°C). This pushes the equilibrium to the azido form, which can undergo radical decomposition or nitrene formation.

  • Fix: Run the reaction at Room Temperature for a longer time (overnight) rather than heating it for 1 hour.

Ticket #103: "Can I use Copper Catalysis (CuAAC) on this?"

  • Diagnosis: Competition.

  • Resolution: If you attempt "Click" chemistry on an alkyne-substituted variant, be aware that the scaffold itself is in equilibrium with an azide.[2] Copper can catalyze the decomposition of the scaffold's internal azide/tetrazole system or lead to polymerization.

  • Fix: Perform

    
    before any click chemistry steps.
    
Module 4: Decision Logic & Safety

Safety Alert: Tetrazolo[1,5-a]quinoxalines are high-nitrogen compounds. While generally stable, their equilibrium partners (azides) are energetic.

  • Never concentrate reaction mixtures to dryness if they contain unreacted sodium azide.

  • Avoid metal spatulas if exploring new derivatives (risk of heavy metal azide formation).

Troubleshooting Start Issue: Low Yield / Impurity CheckSolvent Is Solvent Polar? (DMF/DMSO/EtOH) Start->CheckSolvent CheckWater Is System Anhydrous? CheckSolvent->CheckWater Yes SolventFix Switch to DMF/DMSO (Stabilize Tetrazole) CheckSolvent->SolventFix No CheckTemp Is Temp > 80°C? CheckWater->CheckTemp Yes (Dry) WaterFix Hydrolysis Detected. Dry reagents/solvents. CheckWater->WaterFix No (Wet) TempFix Thermal Decomposition. Reduce Temp to <60°C. CheckTemp->TempFix Yes Check Nucleophile\nSterics Check Nucleophile Sterics CheckTemp->Check Nucleophile\nSterics No

Figure 2: Diagnostic flowchart for troubleshooting low yields in chlorotetrazoloquinoxaline substitution.

References
  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry. (2024). Link

  • Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions. Beilstein Journal of Organic Chemistry. (2019). Link

  • Synthesis of 4-Amino Tetrazolo[1,5-a]quinolines: A Detailed Protocol. BenchChem Technical Support. (2025). Link

  • Synthesis of tetrazolo[1,5-a]quinoxaline derivatives. International Journal of Heterocyclic Chemistry. (2011). Link

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium. Molecules. (2022). Link

Sources

Technical Support Center: Minimizing Imidazole Side-Products in CuAAC of Tetrazoloquinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azide-Tetrazole Equilibrium Challenge

Welcome to the technical guide for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions using tetrazolo[1,5-a]quinoxalines .

The core challenge in this chemistry is the azide-tetrazole equilibrium . Tetrazolo[1,5-a]quinoxalines exist in a dynamic equilibrium with their 2-azidoquinoxaline tautomers. While the tetrazole form is stable and dominant in the solid state, the reactive azide form is required for the "Click" reaction.

The "Imidazole" Problem: Users frequently report the formation of a side product, often misidentified as a simple impurity. This is the imidazo[1,2-a]quinoxaline , formed via a competing denitrogenative annulation pathway.[1] When the CuAAC reaction is too slow, the transient 2-azidoquinoxaline undergoes thermal decomposition (loss of


), generating a nitrene-like intermediate that cyclizes to form the fused imidazole ring.

The Solution Strategy: To minimize this side product, you must shift the kinetic competition in favor of the bimolecular CuAAC reaction over the unimolecular thermal decomposition.

Troubleshooting Guide & FAQs
Q1: Why is the imidazo[1,2-a]quinoxaline byproduct forming despite using standard Click conditions?

A: This is a classic case of kinetic competition .

  • Mechanism: Your substrate must ring-open to the 2-azido form to react. At the elevated temperatures (often >80°C) required to shift the equilibrium toward the azide, the azide is also prone to losing a molecule of nitrogen (

    
    ).
    
  • The Fork in the Road:

    • Path A (Desired): The azide intercepts the Cu-acetylide complex (CuAAC). Rate

      
      .
      
    • Path B (Undesired): The azide thermally extrudes

      
       to form the imidazole. Rate 
      
      
      
      .
  • Diagnosis: If your catalytic cycle is sluggish (poor ligand, oxidized catalyst, or low alkyne concentration), Path B dominates.

Q2: How does alkyne concentration affect the product ratio?

A: Increasing alkyne equivalents is the most effective way to suppress the imidazole side product.

  • Causality: Since CuAAC is bimolecular (dependent on both azide and alkyne concentrations), increasing the alkyne concentration linearly increases the rate of triazole formation. The decomposition rate (unimolecular) remains constant regardless of alkyne concentration.

  • Recommendation: Use 2.0 to 5.0 equivalents of the alkyne. Data indicates that pushing alkyne equivalents can shift the ratio from a mixture to predominantly triazole.

Q3: Does the substituent at the C4 position of the quinoxaline matter?

A: Yes, significantly.

  • Steric Effects: Bulky substituents (e.g., isopropyl) at the C4 position destabilize the transition state for the Click reaction or hinder the approach of the Cu-acetylide, slowing down Path A. This allows Path B (decomposition) to take over, leading to higher imidazole yields.

  • Electronic Effects: Electron-donating groups generally favor the triazole, while sterically demanding groups favor the imidazole.

  • Action: If working with sterically hindered substrates, you must compensate by using a highly active catalyst system (e.g., Cu(I)-TBTA or Cu(I)-THPTA) and higher catalyst loading (10–15 mol%).

Q4: Should I use a base? Some papers suggest "base-free" conditions.

A: You should generally use a base (e.g., DIPEA or Et3N) unless your substrate is base-sensitive.

  • Reasoning: The formation of the active Copper(I)-acetylide species is accelerated by base. In "base-free" conditions (relying on thermal acetylide formation), the initiation period is longer. During this lag time, your heat-activated azide is sitting in solution, decomposing into the imidazole.

  • Protocol: Add 1.0–2.0 equiv of DIPEA to ensure rapid formation of the Cu-acetylide species.

Optimized Experimental Protocol

Objective: Synthesis of 1,2,3-triazoloquinoxalines with <5% imidazole impurity.

Reagents:

  • Tetrazolo[1,5-a]quinoxaline (1.0 equiv)

  • Terminal Alkyne (2.5 – 3.0 equiv)

  • Catalyst:

    
     or CuI (10 mol%)
    
  • Ligand: TBTA or THPTA (10 mol%)

  • Base: DIPEA (1.0 equiv)

  • Solvent: Toluene or DMF (Dry, degassed)

Workflow:

  • Preparation: In a reaction vial, dissolve the tetrazoloquinoxaline (0.5 mmol) and the terminal alkyne (1.25 mmol, 2.5 equiv ) in dry Toluene (5 mL).

  • Catalyst Addition: Add the Ligand (0.05 mmol) and Copper source (0.05 mmol) pre-mixed in a small amount of solvent, followed by DIPEA (0.5 mmol).

  • Degassing: Sparge with Argon for 5 minutes. Oxygen oxidizes Cu(I) to inactive Cu(II), stalling the Click reaction and favoring decomposition.

  • Reaction: Heat the mixture to 90–100°C .

    • Note: This temperature is necessary to open the tetrazole ring. Do not exceed 110°C if possible.

  • Monitoring: Monitor via TLC/LC-MS. Look for the disappearance of the starting material.

    • Checkpoint: If the reaction stalls, do not just add more heat. Add a fresh portion of catalyst/alkyne.

  • Purification: Evaporate solvent. The triazole product often precipitates or can be purified via silica gel chromatography (typically more polar than the imidazole byproduct).

Comparison of Reaction Outcomes
VariableCondition A (Standard)Condition B (Optimized)
Alkyne Equiv 1.0 - 1.1 equiv2.5 - 5.0 equiv
Catalyst CuI (no ligand)Cu(I) + TBTA/THPTA
Base NoneDIPEA (1.0 equiv)
Dominant Product Mixture (Triazole + Imidazole)Triazole (>90%)
Mechanism Slow CuAAC allows

loss
Fast CuAAC outcompetes

loss
Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation between the desired Click pathway and the undesired Denitrogenative Annulation.

G Tetrazole Tetrazolo[1,5-a]quinoxaline (Stable Form) Azide 2-Azidoquinoxaline (Reactive Tautomer) Tetrazole->Azide Heat (Equilibrium) Triazole 1,2,3-Triazoloquinoxaline (DESIRED PRODUCT) Azide->Triazole Path A: CuAAC + Alkyne (High Conc.) + Cu(I)/Ligand Nitrene [Nitrene Intermediate] Azide->Nitrene Path B: Thermal Decay (- N2) Imidazole Imidazo[1,2-a]quinoxaline (SIDE PRODUCT) Nitrene->Imidazole Annulation

Caption: Kinetic bifurcation of the 2-azidoquinoxaline intermediate. Path A (Green) is bimolecular and favored by high alkyne concentration and active catalysis. Path B (Red) is unimolecular and dominates when the catalytic cycle is slow.

References
  • Holzhauer, L., Liagre, C., Fuhr, O., Jung, N., & Bräse, S. (2022).[2] Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof. Beilstein Journal of Organic Chemistry, 18, 1088–1099.[3][4]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][3][4][5][6][7] Chemical Reviews, 108(8), 2952–3015.

Sources

solvent effects on the reactivity of 4-Chlorotetrazolo[1,5-a]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry . This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for handling 4-Chlorotetrazolo[1,5-a]quinoxaline , a highly reactive scaffold critical for synthesizing Syk kinase inhibitors, antimicrobial agents, and fluorescent probes.

Below, you will find expert guidance on how solvent selection dictates the reactivity, tautomerism, and substitution pathways of this molecule.

Mechanistic FAQs: Solvent-Driven Reactivity

Q: How does solvent polarity dictate the success of Nucleophilic Aromatic Substitution (SNAr) at the C-4 position? A: The C-4 chlorine is highly activated by the electron-withdrawing nature of the fused tetrazole and pyrazine rings. The choice of solvent determines the stabilization of the transition state:

  • For weak nucleophiles (e.g., anilines, aliphatic amines): Polar aprotic solvents like DMF or DMSO are mandatory. They lack a hydrogen-bonding network, which leaves the nucleophile unsolvated and highly reactive, while simultaneously stabilizing the anionic Meisenheimer complex intermediate[1].

  • For strong, small nucleophiles (e.g., hydrazine hydrate): Polar protic solvents like ethanol or methanol are preferred. While they slightly dampen nucleophilicity via hydrogen bonding, they facilitate a self-validating reaction system: the highly polar 4-hydrazino product is insoluble in cold ethanol and precipitates immediately, driving the equilibrium forward and simplifying isolation.

Q: During CuAAC (Click) derivatization, why do I observe a mixture of triazoloquinoxalines and imidazoquinoxalines? A: this compound exists in a dynamic equilibrium with its open-chain 2-azidoquinoxaline tautomer. This tautomerism is highly solvent- and temperature-dependent. In non-polar solvents like toluene at elevated temperatures (100 °C), the azide form is exposed and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoloquinoxalines. However, a competing denitrogenative annulation pathway (loss of N2) leads to imidazo[1,2-a]quinoxalines. Using a non-polar solvent with a base like DIPEA accelerates the CuAAC pathway, favoring the triazole, whereas high steric bulk or the absence of a base favors the imidazole[2].

Q: Why does my starting material degrade when using strong aqueous bases during workup? A: The tetrazole ring is susceptible to base-catalyzed ring-opening under harsh aqueous conditions. It is critical to use anhydrous organic bases (e.g., triethylamine, DIPEA) in aprotic solvents (like dry benzene or DMF) when neutralizing HCl generated during SNAr reactions to preserve the tetrazole core[3].

Troubleshooting Guide: Common Experimental Issues

Symptom / IssueRoot Cause AnalysisCorrective Action
Incomplete conversion during hydrazinolysis Insufficient nucleophilicity in the chosen solvent or degradation of the hydrazine hydrate reagent.Switch from pure ethanol to a 1:1 mixture of Ethanol/DMF if starting material solubility is poor. Ensure a stoichiometric excess of hydrazine hydrate (1.5 to 2.5 equiv) and strictly limit reflux to 2 hours to prevent side reactions[1].
Low yield in CuAAC reactions with terminal alkynes Poor stabilization of the Cu(I) catalyst in the solvent, leading to catalyst aggregation or oxidation.Conduct the reaction in dry toluene using 10 mol% (CuOTf)₂·C₆H₆ and add DIPEA. DIPEA acts as both a base to deprotonate the alkyne and a stabilizing ligand for Cu(I) in non-polar environments, significantly reducing reaction times[4].
Product oils out instead of precipitating during SNAr workup The SNAr product is overly soluble in the DMF/DMSO reaction matrix, preventing crystallization.Quench the reaction by pouring it into a 5-fold volume of ice-cold distilled water under vigorous stirring. If oiling persists, add brine to increase the ionic strength of the aqueous phase, forcing the organic product to precipitate[1].

Quantitative Data: Solvent & Condition Effects on Reactivity

The following table summarizes the causal relationship between solvent choice, additives, and the resulting major product yields for this compound derivatization.

Reaction PathwayReagentsSolvent SystemAdditiveMajor ProductTypical Yield
SNAr Hydrazine hydrate (1.5 eq)Ethanol (Protic)None4-Hydrazinotetrazolo[1,5-a]quinoxaline>80%
SNAr Aromatic amines (1.1 eq)DMF (Aprotic)Triethylamine4-Aminotetrazolo[1,5-a]quinoxaline75-85%[3]
CuAAC Terminal Alkyne, Cu(I)Toluene (Non-polar, 100°C)DIPEA1,2,3-Triazoloquinoxaline70-89%[2]
Annulation Terminal Alkyne, Cu(I)Toluene (Non-polar, 100°C)None (Steric bulk present)Imidazo[1,2-a]quinoxaline40-60%[2]

Validated Experimental Protocols

Protocol A: Synthesis of this compound via Diazotization

This protocol utilizes a polar protic/acidic solvent system to drive the cyclization of the tetrazole ring.

  • Precursor Dissolution: Dissolve 2-chloro-3-hydrazinylquinoxaline (1.0 mmol) in 30 mL of glacial acetic acid. Place the flask in an ice bath and allow it to cool to 0 °C[1].

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.0 mmol) in the minimum required amount of distilled water. Add this dropwise to the cold acetic acid solution under continuous stirring[1].

  • Cyclization: Remove the ice bath and allow the reaction mixture to stand overnight at room temperature. The acidic solvent facilitates the formation of the diazonium intermediate, which spontaneously undergoes intramolecular cyclization.

  • Isolation (Self-Validation): Pour the mixture into 100 mL of ice-cold water. A distinct precipitate will form immediately. Filter the solid, wash thoroughly with water to remove acetic acid traces, and dry under vacuum[1].

Protocol B: Solvent-Optimized SNAr with Hydrazine Hydrate

This protocol leverages the differential solubility of the starting material and product in ethanol.

  • Setup: Suspend this compound (1.0 mmol) in 15 mL of absolute ethanol in a round-bottom flask.

  • Reagent Addition: Add 90% hydrazine hydrate (1.5 mL) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture on a water bath for exactly 2 hours. Self-validating visual cue: The suspension will transition into a yellowish-white colored product as the reaction progresses.

  • Workup: Cool the mixture to room temperature. Filter the precipitated yellowish-white solid, wash with 5 mL of cold ethanol, and dry. The expected melting point is 187 °C.

Reactivity Pathway Visualization

The following diagram illustrates how solvent polarity and additives dictate the divergent reactivity pathways of the this compound scaffold.

SolventReactivity cluster_SNAr SNAr Pathway (C-4 Substitution) cluster_Click Azide-Alkyne Cycloaddition (CuAAC) Start This compound (Starting Material) Protic Protic Solvents (EtOH, MeOH) Start->Protic Hydrazine Hydrate Aprotic Aprotic Solvents (DMF, DMSO) Start->Aprotic Amines / Anilines TolueneBase Non-polar Solvent + Base (Toluene + DIPEA) Start->TolueneBase Terminal Alkyne, Cu(I) TolueneNoBase Non-polar Solvent, No Base (Toluene, High Heat) Start->TolueneNoBase Terminal Alkyne, Cu(I) Hydrazino 4-Hydrazino Derivatives (Precipitates easily) Protic->Hydrazino H-bonding stabilizes leaving group Amino 4-Amino Derivatives (Requires aqueous workup) Aprotic->Amino Stabilizes Meisenheimer complex Triazole 1,2,3-Triazoloquinoxalines (Major Product) TolueneBase->Triazole Base accelerates CuAAC Imidazole Imidazo[1,2-a]quinoxalines (Denitrogenative Annulation) TolueneNoBase->Imidazole N2 loss favored

Solvent-dependent divergent reactivity pathways of this compound.

References

  • Synthesis of some 4-substituted hydrazinotetrazolo[1,5-a]quinoxalines Indian Journal of Chemistry[Link]

  • Fe/Co-MOF Nanocatalysts: Greener Chemistry Approach for the Removal of Toxic Metals and Catalytic Applications ACS Omega [Link]

  • Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof Beilstein Journal of Organic Chemistry (via PMC) [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents Molecules (MDPI)[Link]

  • Supporting Information: Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions Beilstein Journals[Link]

Sources

Technical Support Center: 4-Chlorotetrazolo[1,5-a]quinoxaline Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center

If you are accessing this guide, you likely encountered one of two problems:

  • "The Ghost Impurity": Your NMR spectrum shows broad peaks or a secondary set of signals that suggests a mixture, even after rigorous purification.

  • "The Disappearing Product": Your compound degraded into a polar "oxo" impurity (4-hydroxy derivative) during silica gel chromatography.

The 4-Chlorotetrazolo[1,5-a]quinoxaline scaffold is deceptively simple. Its behavior is governed by a dynamic azide-tetrazole equilibrium and a highly reactive C-Cl bond . This guide replaces standard operating procedures with chemically grounded troubleshooting strategies.

Module 1: The "Ghost" Peaks (Azide-Tetrazole Equilibrium)

The Issue: Users often discard pure product believing it is contaminated because the NMR shows "split" peaks.

The Science: This compound exists in a dynamic equilibrium between the tricyclic tetrazole form and the bicyclic azido form (2-azido-3-chloroquinoxaline).

  • Solid State: Exists almost exclusively as the tetrazole .

  • Solution: The equilibrium shifts based on solvent polarity and temperature. In DMSO-

    
    , you often see a mixture, leading to the false conclusion that the purification failed.
    
Visualizing the Equilibrium

AzideTetrazole cluster_0 Dynamic Equilibrium Tetrazole Tetrazolo[1,5-a]quinoxaline (Tricyclic Form) Stable in Solid State Azide 2-Azido-3-chloroquinoxaline (Bicyclic Form) Favored in Non-Polar Solvents/Heat Tetrazole->Azide Ring Opening (Heat/Non-polar)

Figure 1: The valence tautomerism between the tetrazole and azide forms. This is an intrinsic property, not an impurity.

Diagnostic Check: If you suspect an impurity, run a Variable Temperature (VT) NMR .

  • Test: Heat the NMR tube to 50–60°C.

  • Result: If the peaks coalesce or the ratio shifts reversibly, you have a pure compound. If the "impurity" peaks remain static, they are real contaminants.

Module 2: The Hydrolysis Trap (Chemical Stability)

The Issue: Yield drops significantly after column chromatography. A new, highly polar spot (


) appears on TLC.

The Science: The Chlorine at position 4 is activated by the electron-withdrawing tetrazole ring, making it highly susceptible to Nucleophilic Aromatic Substitution (


) .
  • The Enemy: Acidic Silanols (Si-OH) on silica gel + Trace Water.

  • The Mechanism: Silica gel acts as a Lewis acid catalyst, promoting the hydrolysis of the C-Cl bond to form 4-hydroxytetrazolo[1,5-a]quinoxaline (often tautomerizing to the amide "oxo" form).

Stability Workflow

HydrolysisRisk Compound 4-Chloro Derivative (Crude) Reaction Acid-Catalyzed Hydrolysis Compound->Reaction Silica Standard Silica Gel (Acidic pH ~4-5) Silica->Reaction Catalyst Water Trace Moisture Water->Reaction Nucleophile Impurity 4-Hydroxy/Oxo Impurity (Dead End) Reaction->Impurity

Figure 2: The pathway of degradation on untreated silica gel.

Module 3: Purification Protocols

Avoid aqueous workups where possible. Choose Protocol A (Recrystallization) as your primary method. Use Protocol B (Chromatography) only if absolutely necessary.

Protocol A: Recrystallization (Recommended)

Best for: Removing starting materials (2,3-dichloroquinoxaline) and hydrolysis byproducts.

ParameterSpecificationReason
Primary Solvent Ethanol (EtOH) or Acetonitrile (MeCN) Good solubility at boiling; poor at RT.
Anti-Solvent Hexane or Heptane Induces precipitation of the non-polar chloride.
Temperature Max 60°C Avoids thermal decomposition of the tetrazole ring.

Step-by-Step:

  • Dissolve the crude solid in the minimum amount of hot Ethanol (approx. 50-60°C).

  • Critical: If undissolved solids remain (likely the "oxo" impurity), filter them out while hot.[1]

  • Allow the solution to cool to room temperature slowly.

  • If no crystals form, add warm Hexane dropwise until slight turbidity appears, then cool to 4°C.

  • Filter the pale yellow/beige solid and wash with cold Hexane.

Protocol B: Neutralized Flash Chromatography

Best for: Complex mixtures where recrystallization fails.

The "Neutral Silica" Technique: Standard silica is too acidic. You must neutralize the column to prevent hydrolysis.

  • Slurry Preparation: Mix silica gel with your eluent + 1% Triethylamine (

    
    ) .
    
  • Column Packing: Pour the slurry. Flush with 2 column volumes of solvent to remove excess amine.

  • Loading: Do NOT dissolve in DMSO or DMF. Use Solid Loading (Dry Load) :

    • Dissolve crude in

      
      .
      
    • Add Celite (diatomaceous earth).

    • Evaporate to dryness.

    • Load the powder on top of the column.

  • Elution: Use a gradient of Cyclohexane / Ethyl Acetate (Start 9:1

    
     End 4:1).
    
    • Note: The product usually elutes around 20-30% EtOAc (

      
       in 4:1 cHex/EtOAc).
      
Frequently Asked Questions (FAQ)

Q1: My product turned pink/red during drying. Is it decomposed? A: Likely, yes. Tetrazoloquinoxalines are photosensitive and thermally sensitive.

  • Fix: Dry in a vacuum desiccator in the dark at room temperature. Do not use a vacuum oven above 40°C.

Q2: Can I use water to wash the reaction mixture? A: Minimize it. While the compound isn't instantly destroyed by water, prolonged exposure to basic aqueous layers (e.g.,


 washes) accelerates substitution of the Chlorine.
  • Fix: Filter the reaction mixture (usually removal of NaCl/NaN3 salts) and proceed directly to evaporation/recrystallization if possible.

Q3: Why does the literature mention "2-azido" synthesis but I get "tetrazole"? A: Synthesis usually starts with 2,3-dichloroquinoxaline +


. The kinetic product is the azide, which rapidly cyclizes to the thermodynamically stable tetrazole in the solid state. You are isolating the tetrazole.
References
  • Synthesis & Structure

    • Title: Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions.
    • Source: Beilstein J. Org. Chem. 2022, 18, 205–214.
    • URL:[Link]

    • values (0.43 in 4:1 cHex/EtOAc)
  • Azide-Tetrazole Equilibrium

    • Title: Azide-Tetrazole Equilibrium of C-6 Azidopurine Nucleosides.[2]

    • Source: J. Org.[2] Chem. 2010 , 75, 2461–2473.[2]

    • URL:[Link]

    • Relevance: Provides mechanistic grounding for the solution-phase equilibrium observed in NMR.
  • Reactivity & Hydrolysis

    • Title: Nucleophile–nucleofuge duality of azide and arylthiolate groups in the synthesis of quinazoline and tetrazoloquinazoline derivatives.

    • Source: Org.[2][3][4] Biomol. Chem. 2012 , 10, 205-214.

    • URL:[Link]

    • Relevance: Discusses the reactivity of the chloro-tetrazolo system and the tautomeric influence on substitution.

Sources

troubleshooting low conversion rates in tetrazolo-quinoxaline click reactions

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting Low Conversion in Tetrazolo-Quinoxaline Photo-Click Reactions

Executive Summary

You are likely employing Tetrazolo[1,5-a]quinoxalines as fluorogenic precursors in a Nitrile Imine-Mediated Tetrazole-Ene Cycloaddition (NITEC) . When irradiated (typically UV-A/Blue), these moieties release nitrogen (


) to generate a highly reactive nitrile imine  dipole, which then "clicks" with an alkene to form a fluorescent pyrazoline product.

The Problem: Low conversion in this system is rarely due to a single factor. It is usually a competition between the desired cycloaddition (


) and the parasitic nucleophilic attack  (usually by water, 

) or photochemical inefficiency .

This guide deconstructs the reaction into three control planes: Photophysics , Chemical Kinetics , and Environmental Factors .

Part 1: The Diagnostic Framework (FAQs)

Phase 1: Photophysical Parameters (The Trigger)

Q: I am irradiating at 365 nm, but the reaction is stalling. Is my light source the issue? A: Possibly, but not just because of wavelength. Consider the Inner Filter Effect (IFE) and Quantum Yield .

  • Wavelength Matching: Tetrazolo-quinoxalines have red-shifted absorption compared to simple phenyl-tetrazoles, often tailing into 400 nm. Ensure your light source’s emission spectrum overlaps with the tail of the tetrazole’s absorption, not just the peak. If the optical density (OD) at

    
     is > 1.0, the surface molecules absorb all the light, leaving the bulk unreacted.
    
  • The Fix: Measure the UV-Vis spectrum of your reactant at the experimental concentration. If Abs > 0.5, lower the concentration or use a stirred, thin-pathlength vessel (e.g., flow reactor).

Q: Does light intensity affect the ratio of products? A: No, it affects the rate of nitrile imine generation. However, if the generation rate is too slow (low intensity), the standing concentration of nitrile imine is low. While this doesn't change the intrinsic


 ratio, it extends the experiment time, increasing the likelihood of photobleaching the product (pyrazoline) or allowing slow side-reactions (like oxidation) to accumulate.
Phase 2: Chemical Kinetics (The Competition)

Q: Why does the reaction fail in aqueous buffers (PBS/Media)? A: Water is the enemy. The nitrile imine intermediate is an electrophilic dipole. In aqueous environments, water acts as a nucleophile (


), attacking the nitrile imine to form a non-fluorescent hydrazide byproduct.
  • The Mechanism: The reaction is a race. Rate =

    
    [Nitrile Imine][Alkene] vs. Rate = 
    
    
    
    [Nitrile Imine][H
    
    
    O]. Since [H
    
    
    O] is ~55 M, it often wins.
  • The Fix:

    • Increase Dipolarophile Concentration: You need to overwhelm the water concentration. Use >10 equivalents of the alkene.

    • Micellar Catalysis: Add SDS or Tween-20. The hydrophobic nitrile imine and alkene will partition into the micelle core, shielding them from water and locally increasing effective concentration.

Q: My alkene is electron-poor (e.g., maleimide). Is that a problem? A: Yes. The nitrile imine derived from tetrazolo-quinoxaline is typically the HOMO-component (electron-rich). It reacts fastest with electron-deficient dipolarophiles (Normal Electron Demand) or strained alkenes.

  • Recommendation: If using simple terminal alkenes, conversion will be poor. Switch to strained alkenes (Norbornene, Trans-cyclooctene, or Spirohexene) or activated electron-poor alkenes (Fumarates, Acrylates) to boost

    
    .
    

Part 2: Visualizing the Failure Modes

The following diagram illustrates the "Life and Death" of the reactive Nitrile Imine intermediate. Understanding this pathway is critical for troubleshooting.

G cluster_0 Critical Control Point Tetrazole Tetrazolo-Quinoxaline (Precursor) NitrileImine Nitrile Imine (Reactive Dipole) Tetrazole->NitrileImine - N2 (Irreversible) Light hv (365-405 nm) Light->Tetrazole Pyrazoline Pyrazoline (Fluorescent Product) NitrileImine->Pyrazoline Cycloaddition (k_click) Hydrazide Hydrazide (Dead End Byproduct) NitrileImine->Hydrazide Nucleophilic Attack (k_water) Alkene Alkene/Alkyne (Dipolarophile) Alkene->Pyrazoline Water Water/Nucleophiles (The Killer) Water->Hydrazide

Figure 1: The Kinetic Competition. The Nitrile Imine is generated irreversibly.[1] Its fate is determined by the ratio of the cycloaddition rate (


) to the hydrolysis rate (

).

Part 3: Troubleshooting Workflow & Data

Use this table to isolate your specific variable.

SymptomProbable CauseVerification StepCorrective Action
No Fluorescence Light source mismatch or Intensity too low.Check emission spectrum of lamp vs. absorbance of Tetrazole.Switch to 365nm LED or high-power 405nm laser. Ensure quartz/glass vials (not plastic) are used if UV is required.
Low Yield, High SM Inner Filter Effect (IFE).Dilute sample 10x and re-run. If yield improves, IFE is the cause.Reduce concentration to <100 µM or use a thin-film reactor.
Low Yield, No SM Hydrolysis (Water attack).LC-MS analysis: Look for mass = [Tetrazole - N2 + H2O].1. Remove water (use MeCN/DCM). 2. Add surfactant (SDS/Tween). 3. Increase Alkene conc.
Slow Kinetics Electronic Mismatch.Check alkene structure.Switch from terminal alkene to Norbornene or Fumarate .
Product Bleaching Over-irradiation.Monitor fluorescence over time; look for a plateau followed by decay.Stop irradiation once plateau is reached. Add antioxidant (e.g., Ascorbate) if compatible.

SM = Starting Material

Part 4: Validated Protocol for Kinetic Benchmarking

To systematically troubleshoot, perform this Solvent-Screening Assay . This determines if your issue is chemical (reactivity) or environmental (solvent quenching).

Materials:

  • Tetrazolo-quinoxaline stock (10 mM in DMSO).

  • Dipolarophile: Dimethyl fumarate (fast standard) or your specific alkene.

  • Solvents: Acetonitrile (MeCN), PBS (pH 7.4).

Step-by-Step Methodology:

  • Preparation:

    • Vial A (Control): 50 µM Tetrazole + 500 µM Alkene in 100% MeCN .

    • Vial B (Stress Test): 50 µM Tetrazole + 500 µM Alkene in 50:50 MeCN:PBS .

  • Irradiation:

    • Place both vials in a photoreactor (e.g., 365 nm, 10 mW/cm²).

    • Irradiate for defined intervals (0, 1, 2, 5, 10 min).

  • Analysis:

    • Take 20 µL aliquots at each time point.

    • Analyze via HPLC-UV/Vis (monitor disappearance of Tetrazole peak) or Fluorescence Plate Reader (monitor appearance of Pyrazoline).

  • Interpretation:

    • If A works but B fails: Your reaction is water-sensitive. Solution: Micelles or higher alkene loading.

    • If A and B both fail: Your alkene is too unreactive or the light is insufficient. Solution: Change alkene or check light power.

References

  • Herner, A., & Lin, Q. (2016). Photo-Triggered Click Chemistry for Biological Applications. Topics in Current Chemistry, 374(1).

  • Wang, X. S., Lee, Y. J., & Liu, W. R. (2014).[2] The nitrilimine-alkene cycloaddition is an ultra rapid click reaction.[2] Chemical Communications, 50(24), 3176-3179.[2]

  • Fan, X., et al. (2013). Photoinduced Formation of Nitrile Imines: Detection and Reactivity. Journal of Physical Chemistry A, 117(29).

  • Lim, R. K. V., & Lin, Q. (2010). Photoinducible Bioorthogonal Chemistry: A Spatiotemporally Controllable Tool to Visualize and Perturb Proteins in Live Cells. Accounts of Chemical Research, 44(9), 828–839.

Sources

handling moisture sensitivity of 4-Chlorotetrazolo[1,5-a]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 4-Chlorotetrazolo[1,5-a]quinoxaline. This guide is designed for researchers, medicinal chemists, and drug development professionals to address the critical challenges associated with the handling and use of this moisture-sensitive compound. Our goal is to provide you with the necessary information to ensure the integrity of your material, the reproducibility of your experiments, and the overall success of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of this compound.

Q1: Why is this compound considered moisture-sensitive?

The moisture sensitivity of this compound stems from the chemical reactivity of the chlorine atom at the 4-position. The carbon atom to which the chlorine is attached is electrophilic, making it susceptible to nucleophilic attack by water molecules. This reaction, known as hydrolysis, replaces the chloro group with a hydroxyl group, leading to the formation of 4-Hydroxytetrazolo[1,5-a]quinoxaline as an impurity. The synthesis of this hydroxy derivative from a similar precursor highlights the feasibility of this transformation[1]. This degradation compromises sample purity and can significantly alter experimental outcomes.

Q2: What are the visible signs of degradation due to moisture exposure?

While subtle degradation may not be visible, significant moisture contamination can manifest in several ways:

  • Change in Physical Appearance: The compound, typically a crystalline solid, may appear clumpy, sticky, or discolored.

  • Poor Solubility: The hydrolysis byproduct will have different solubility characteristics, which can lead to issues when preparing solutions.

  • Inconsistent Analytical Data: TLC, NMR, or LC-MS analysis may show the presence of new, unexpected peaks corresponding to the hydrolyzed species or other downstream byproducts.

Q3: What are the experimental consequences of using moisture-contaminated this compound?

Using a compromised reagent can have severe negative impacts on your research:

  • Low or No Reaction Yield: Since the starting material has been partially or fully converted to an impurity, the desired reaction will proceed inefficiently, if at all[2][3].

  • Formation of Side Products: The hydrolyzed impurity may react differently than the intended starting material, leading to a complex mixture of unexpected side products and complicating purification[3].

  • Irreproducible Results: The variable level of moisture contamination between different aliquots or experiments will lead to a lack of reproducibility, a critical issue in drug discovery and development.

Q4: What are the absolute best practices for storing this compound?

To maintain its chemical integrity, this compound must be stored under a dry, inert atmosphere.[5][6] The most effective method is to store the material inside a glovebox with a low-moisture environment (<1 ppm H₂O)[6]. If a glovebox is not available, the compound should be stored in a tightly sealed vial, preferably with a Teflon-lined cap, inside a desiccator containing a fresh desiccant. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is strongly recommended.

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to diagnosing and solving problems that may arise during the use of this compound.

Observed Problem Probable Cause Recommended Solution & Rationale
Low or Inconsistent Reaction Yields Degradation of the starting material due to moisture exposure during weighing or reaction setup.Implement rigorous inert atmosphere techniques. Use a glovebox or a Schlenk line for all manipulations.[6][7][8] This prevents atmospheric moisture from coming into contact with the compound. Ensure all glassware is oven- or flame-dried immediately before use to remove adsorbed water.[6] See Protocol 1 for detailed steps.
Unexpected Peaks in NMR or LC-MS Analysis Contamination with the hydrolysis byproduct, 4-Hydroxytetrazolo[1,5-a]quinoxaline.Use anhydrous solvents and proper sample preparation. Solvents must be rigorously dried and degassed before use. Purchase high-quality anhydrous solvents or dry them using an appropriate solvent purification system or drying agent. For analytical sample preparation, use anhydrous deuterated solvents and prepare the sample quickly, minimizing exposure to air.
Reaction Fails to Initiate or Proceeds Slowly The chloro group has been hydrolyzed, rendering the compound inactive for subsequent nucleophilic substitution or cross-coupling reactions.Verify the integrity of your starting material. Before starting a critical reaction, it is advisable to run a quick purity check (e.g., TLC or ¹H NMR) on a small aliquot of the compound. If degradation is suspected, it may be necessary to use a fresh, unopened bottle of the reagent.
Difficulty in Purifying the Final Product The presence of polar byproducts resulting from moisture contamination complicates chromatographic separation.[2]Improve upstream handling to prevent impurity formation. The most effective purification strategy is to prevent the formation of impurities in the first place. By strictly following moisture-free handling protocols, you minimize the generation of byproducts that are often difficult to separate from the desired product due to similar structural motifs.

Key Experimental Protocols

Adherence to validated experimental techniques is paramount when handling sensitive reagents. The following protocols provide step-by-step guidance for common laboratory operations.

Protocol 1: Handling and Weighing Under Inert Atmosphere

This protocol outlines the procedure for accurately weighing and dispensing the compound while preventing atmospheric exposure.

A. Using a Glovebox (Preferred Method)

  • Preparation: Ensure the glovebox atmosphere is stable with low oxygen and moisture levels (typically <1 ppm). Introduce the sealed bottle of this compound, a clean spatula, a weigh boat or vial, and any other necessary equipment into the antechamber.

  • Antechamber Purge: Perform a minimum of three "pump-and-purge" cycles on the antechamber to remove atmospheric gases before transferring items into the main chamber.[6]

  • Equilibration: Allow the compound's container to equilibrate to the glovebox's internal temperature for at least 20 minutes to prevent condensation.

  • Dispensing: Inside the main chamber, carefully open the container. Using a clean spatula, dispense the desired amount of the solid into the pre-tared vial or weigh boat.

  • Sealing: Tightly seal both the original container and the vial containing the dispensed material before removing them from the glovebox (via the antechamber purge process).

B. Using a Schlenk Line and Inert Gas Flow

  • Glassware Preparation: Ensure all glassware, including the reaction flask and any transfer funnels, is thoroughly dried in an oven (>120°C) for several hours and allowed to cool in a desiccator or under a stream of inert gas.

  • Setup: Assemble the reaction flask on a Schlenk line. Evacuate the flask under high vacuum and gently heat with a heat gun to desorb any surface-adsorbed water. Refill the flask with a positive pressure of inert gas (argon or nitrogen). Repeat this cycle three times.[7]

  • Weighing by Difference: Weigh the sealed bottle of the compound. Under a positive flow of inert gas directed into the neck of the reaction flask, quickly remove the bottle cap and add the approximate amount of solid to the flask. Immediately reseal the bottle.

  • Final Mass: Reweigh the sealed bottle. The difference in mass is the amount of compound added to the flask. This method minimizes exposure time to the atmosphere.

Protocol 2: Solvent Purification and Degassing

Using dry, oxygen-free solvents is as crucial as handling the solid compound correctly.

  • Drying: Use commercially available anhydrous solvents packaged under an inert atmosphere whenever possible. Alternatively, dry solvents using established laboratory procedures, such as distillation over sodium/benzophenone (for ethers and hydrocarbons) or calcium hydride (for halogenated solvents and amines).

  • Degassing: Dissolved oxygen can participate in side reactions, and dissolved water is a direct threat. Solvents can be degassed using one of the following methods:

    • Freeze-Pump-Thaw: For the highest level of purity, freeze the solvent with liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle at least three times.[7]

    • Purging: Bubble a fine stream of inert gas (argon or nitrogen) through the solvent for 30-60 minutes.[7][9] This is a less rigorous but often sufficient method for many applications.

Visual Workflows and Data

Decision-Making Workflow

This diagram outlines the logical steps a researcher should follow from receiving the compound to its use in an experiment.

cluster_storage Storage & Handling cluster_reaction Experimental Setup Start Compound Received Glovebox_Check Is a glovebox available? Start->Glovebox_Check Weigh_Glovebox Weigh & handle in glovebox (See Protocol 1A) Glovebox_Check->Weigh_Glovebox Yes Weigh_Inert Weigh under positive inert gas flow (See Protocol 1B) Glovebox_Check->Weigh_Inert No Storage_Decision Long-term storage? Weigh_Glovebox->Storage_Decision Store_Glovebox Store in freezer inside glovebox Weigh_Glovebox->Store_Glovebox Store Remainder Weigh_Inert->Storage_Decision Store_Desiccator Flush with Argon, seal tightly, store in desiccator Weigh_Inert->Store_Desiccator Store Remainder Storage_Decision->Store_Glovebox Yes Reaction_Setup Prepare Reaction Storage_Decision->Reaction_Setup No Store_Glovebox->Reaction_Setup Store_Desiccator->Reaction_Setup Dry_Glassware Oven/flame-dry all glassware Reaction_Setup->Dry_Glassware Dry_Solvents Use anhydrous, degassed solvents (See Protocol 2) Dry_Glassware->Dry_Solvents Run_Reaction Run reaction under inert atmosphere (N2 or Ar) Dry_Solvents->Run_Reaction Analysis Analysis & Workup Run_Reaction->Analysis

Caption: Decision workflow for handling this compound.

General Schlenk Line Setup

This diagram illustrates a standard setup for performing a reaction under a moisture-free, inert atmosphere.

cluster_gas Inert Gas System cluster_manifold Schlenk Manifold cluster_reaction Reaction Apparatus Inert_Gas Inert Gas Cylinder (Ar or N2) Bubbler Oil Bubbler (Pressure Release) Inert_Gas->Bubbler Outlet Manifold_Inert Bubbler->Manifold_Inert To Manifold Manifold Dual Manifold Manifold->Manifold_Inert Manifold_Vac Manifold->Manifold_Vac Flask Reaction Flask (Schlenk Flask) Condenser Condenser Flask->Condenser Stopcock Stopcock Condenser->Stopcock Stopcock->Manifold To Port Vacuum Vacuum Pump Vacuum->Manifold_Vac To Manifold

Caption: Diagram of a standard Schlenk line for moisture-sensitive reactions.

References

  • Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.
  • Zamann Pharma Support GmbH.
  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley-Interscience. (Referenced in multiple sources)
  • Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres?
  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds.
  • Holzhauer, L., et al. (2022). Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof. Beilstein Journal of Organic Chemistry, 18, 1088-1099.
  • Patel, H. M., et al. (2014). Synthesis of Some 4-Substituted Hydrazinotetrazolo[1,5-a]quinoxalines.
  • BenchChem Technical Support. (2025). Troubleshooting common problems in quinoxaline synthesis.
  • BenchChem Technical Support. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
  • Elgemeie, G. H., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(10), 1284.
  • Abdel-Wahab, B. F., et al. (2018). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 23(11), 2949.

Sources

Validation & Comparative

A Researcher's Guide to Differentiating Azido and Tetrazolo Isomers with IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structure is paramount. The constitutional isomerism between azido and tetrazolo groups presents a frequent analytical challenge. These functionalities are prevalent in energetic materials, pharmaceuticals, and as synthetic intermediates in "click chemistry." While NMR spectroscopy and X-ray crystallography provide definitive structural elucidation, Infrared (IR) spectroscopy offers a rapid, non-destructive, and often more accessible method for initial differentiation and for monitoring the equilibrium between these two forms.[1][2] This guide provides an in-depth comparison of the IR spectroscopic signatures of azido and tetrazolo isomers, supported by experimental data and a detailed analytical protocol.

The Underlying Chemistry: A Tale of Two Isomers

Azido and tetrazolo isomers are valence tautomers, meaning they can interconvert through a reversible ring-chain isomerization.[3] This equilibrium can be influenced by factors such as the electronic nature of substituents, solvent polarity, and temperature.[2][4] An electron-withdrawing group tends to favor the open-chain azido form, while electron-donating groups often stabilize the cyclic tetrazolo isomer.[2][4] Understanding the dominant form under specific conditions is crucial for predicting a compound's reactivity, stability, and biological activity.

isomers cluster_conditions Equilibrium Influences Azide Azido Isomer (Open Chain) Tetrazole Tetrazolo Isomer (Cyclic) Azide->Tetrazole Cyclization Solvent Polarity Solvent Polarity Temperature Temperature Substituents Substituents

Caption: The dynamic equilibrium between azido and tetrazolo isomers.

The Spectroscopic Divide: Key Differentiating IR Bands

The primary distinction between azido and tetrazolo isomers in an IR spectrum lies in the presence or absence of the highly characteristic azide asymmetric stretching vibration. This, coupled with the more complex fingerprint of the tetrazole ring, provides a robust basis for differentiation.

The Unmistakable Azide Signature

Organic azides exhibit a strong and sharp absorption band corresponding to the asymmetric stretching vibration (νas) of the N3 group.[5][6] This band typically appears in a relatively uncongested region of the mid-IR spectrum, making it a powerful diagnostic tool.

  • Asymmetric Stretch (νas(N3)): 2160–2120 cm⁻¹ (strong, sharp)

  • Symmetric Stretch (νs(N3)): 1340–1180 cm⁻¹ (weaker, can be coupled with other modes)[7]

The intensity and exact position of the asymmetric stretch are sensitive to the local electronic environment and hydrogen bonding, making it a useful probe for studying molecular interactions.[5][8]

The Complex Fingerprint of the Tetrazole Ring

Tetrazoles, being heterocyclic aromatic rings, display a more complex set of vibrational modes. While no single band is as uniquely prominent as the azide asymmetric stretch, the combination of several absorptions in the fingerprint region confirms the presence of the tetrazole ring.

Key vibrational modes for tetrazoles include:

  • N-H Stretching (for 1H-tetrazoles): 3400–3150 cm⁻¹ (broad)[9][10]

  • C=N Stretching: 1600–1500 cm⁻¹[9][10]

  • N=N Stretching: 1400–1300 cm⁻¹[9][10]

  • Ring Deformation and N-H Bending: 1000–800 cm⁻¹[9][10]

The specific positions and intensities of these bands can be influenced by substitution patterns on the ring.

Comparative Data Summary

The following table summarizes the key IR absorption regions for distinguishing between azido and tetrazolo isomers.

Vibrational ModeAzido Isomer Wavenumber (cm⁻¹)Tetrazolo Isomer Wavenumber (cm⁻¹)Intensity & Characteristics
Azide Asymmetric Stretch (νas) 2160–2120 AbsentStrong, Sharp, Diagnostic
Azide Symmetric Stretch (νs) 1340–1180AbsentWeak to Medium, can be obscured
N-H Stretch (1H-tetrazoles) Absent3400–3150Medium to Strong, Broad
C=N and N=N Ring Stretches Absent1600–1300Medium to Strong, multiple bands
Ring Deformation/Bending Absent1000–800Medium, can be complex

Experimental Protocol for Isomer Differentiation

This section outlines a standardized procedure for acquiring high-quality IR spectra for the differentiation of azido and tetrazolo isomers using a Fourier Transform Infrared (FTIR) spectrometer, commonly with an Attenuated Total Reflectance (ATR) accessory.[11]

Instrumentation and Materials
  • FTIR Spectrometer (e.g., Bruker ALPHA, PerkinElmer Spectrum Two)[11]

  • ATR accessory with a suitable crystal (e.g., Germanium or Diamond)[12]

  • Sample (solid or liquid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol, acetone)

  • Lint-free wipes

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO2 interference, which can obscure the N-H stretching region.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a suitable solvent and a lint-free wipe.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.

  • Sample Preparation and Application:

    • Solids: Place a small amount of the solid sample onto the center of the ATR crystal.[13] Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[11]

    • Liquids: Place a single drop of the liquid sample onto the center of the ATR crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typical parameters include:

      • Spectral Range: 4000–400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Analysis and Interpretation:

    • Process the collected spectrum (e.g., baseline correction, normalization if necessary).

    • Primary Diagnostic Check: Examine the 2200–2100 cm⁻¹ region. The presence of a strong, sharp peak is a definitive indicator of the azido isomer.[14]

    • Confirmation of Tetrazole: If the azide peak is absent, examine the fingerprint region (1600–800 cm⁻¹) for the characteristic pattern of C=N, N=N, and ring deformation bands. For unsubstituted or 1-substituted tetrazoles, look for a broad N-H stretch above 3000 cm⁻¹.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipe to prevent cross-contamination.

workflow Start Start Background Acquire Background Spectrum Start->Background Prepare Prepare & Apply Sample to ATR Background->Prepare Acquire Acquire Sample Spectrum Prepare->Acquire Analyze Analyze Spectrum Acquire->Analyze Azide_Peak Strong, Sharp Peak at ~2130 cm⁻¹? Analyze->Azide_Peak Azido Azido Isomer Identified Azide_Peak->Azido Yes Tetrazole_FP Examine Fingerprint (1600-800 cm⁻¹) Azide_Peak->Tetrazole_FP No End End Azido->End Tetrazolo Tetrazolo Isomer Identified Tetrazole_FP->Tetrazolo Tetrazolo->End

Caption: Experimental workflow for isomer differentiation via FTIR-ATR.

Conclusion

IR spectroscopy provides a rapid and definitive method for distinguishing between azido and tetrazolo isomers. The presence of the intense and characteristic azide asymmetric stretch around 2130 cm⁻¹ is a clear marker for the open-chain form. Conversely, its absence, coupled with the appearance of a complex pattern of ring vibrations in the fingerprint region, confirms the cyclic tetrazole structure. By following the outlined experimental protocol, researchers can confidently and efficiently characterize these important functional groups, aiding in reaction monitoring, quality control, and the fundamental understanding of molecular structure and reactivity.

References

  • Rostas, J., et al. (2009). Low temperature matrix-isolation and solid state vibrational spectra of tetrazole. Physical Chemistry Chemical Physics, 11(19), 3574-3584. [Link]

  • Al-Masoudi, N. A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1283256. [Link]

  • Kim, J., et al. (2012). Azido Homoalanine is a Useful Infrared Probe for Monitoring Local Electrostatistics and Sidechain Solvation in Proteins. PMC, 4(1), 85-93. [Link]

  • Kundu, A., et al. (2013). 2D-IR spectra of an inorganic and an organic azide in an ionic liquid. The Journal of Physical Chemistry B, 117(49), 15899-15907. [Link]

  • Al-Masoudi, N. A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11. [Link]

  • Vandenbroucke, S., et al. (2021). An IR spectroscopy study of the degradation of surface bound azido-groups in high vacuum. Langmuir, 37(43), 12608-12615. [Link]

  • de Souza, P. F., et al. (2010). Infrared (IR) spectra of azide in HN3, CH3N3 and AZT (in cm -1 ). ResearchGate. [Link]

  • Ostrovskii, V. A., et al. (2004). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]

  • Arivazhagan, M., & Manivel, S. (2020). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 16(4), 209-224. [Link]

  • Billes, F., et al. (2000). Vibrational spectroscopy of triazoles and tetrazole. Journal of Molecular Structure: THEOCHEM, 530, 145-156. [Link]

  • Weaver, M. J., & Correia, P. A. (1990). In-Situ Vibrational Spectroscopy of Specifically Adsorbed Azide on Silver Electrodes. DTIC. [Link]

  • Mohammadpoor-Baltork, I., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]

  • Billes, F., et al. (2000). Vibrational spectroscopy of triazoles and tetrazole. Journal of Molecular Structure: THEOCHEM, 530, 145-156. [Link]

  • Lee, C., & Lee, H. M. (2023). Effects of the Intramolecular Group and Solvent on Vibrational Coupling Modes and Strengths of Fermi Resonances in Aryl Azides: A DFT Study of 4-Azidotoluene and 4-Azido-N-phenylmaleimide. The Journal of Physical Chemistry A, 127(42), 8829-8839. [Link]

  • Orozco, M., & Luque, F. J. (1999). Theoretical Study of Azido−Tetrazole Isomerism: Effect of Solvent and Substituents and Mechanism of Isomerization. Journal of the American Chemical Society, 121(27), 6544-6551. [Link]

  • Cremer, D., et al. (2021). Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles. Molecules, 26(10), 2897. [Link]

  • Gasse, P., et al. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. ChemRxiv. [Link]

  • Mondal, S., & Ghorai, P. (2022). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate. [Link]

  • Popova, E. A., et al. (2020). Azido-tetrazole isomerism in 2,2-dimethyl-1-(1-methyl-1H-tetrazolo[5,1-a]isoindol-5-yl)propan-1-one. ResearchGate. [Link]

  • MMRC. (n.d.). Infrared Spectroscopy. Michigan State University. [Link]

  • Liddell, P. A., & Moore, T. A. (2007). The vibrational spectroscopy of the coordinated azide anion; a theoretical study. Physical Chemistry Chemical Physics, 9(24), 3070-3076. [Link]

  • Kundu, A., et al. (2013). Representative FTIR of an inorganic and an organic azide shows that... ResearchGate. [Link]

  • Klaeboe, P., et al. (1988). The vibrational spectra, molecular structure and conformation of organic azides: Part VIII. 3-Azidopropene (allylazide). Journal of Molecular Structure, 176, 37-51. [Link]

  • Mattos, E. C., & Dutra, R. C. L. (2011). Determination of polymer content in energetic materials by FT-IR. Journal of Aerospace Technology and Management, 3(2), 169-174. [Link]

  • Emerald Cloud Lab. (n.d.). ExperimentIRSpectroscopy Documentation. Emerald Cloud Lab. [Link]

  • Wang, R., et al. (2014). 1H/2H and azide/tetrazole isomerizations and their effects on the aromaticity and stability of azido triazoles. RSC Advances, 4(91), 49993-50001. [Link]

  • Pimer, V. A., et al. (1978). Azidoazomethine−Tetrazole Isomerism in Solution: A Thermochemical Study. The Journal of Organic Chemistry, 43(5), 893-897. [Link]

  • Petric, A., et al. (1978). Azido-tetrazolo isomerizations of some thiazolopyridines. ResearchGate. [Link]

  • Alajarín, M., et al. (2015). Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. Molecules, 20(12), 22171-22184. [Link]

  • Castro-Suarez, J. R., & Pacheco-Londoño, L. C. (2023). Detection of Highly Energetic Materials Using Infrared Spectroscopy Coupled with Chemometrics. ResearchGate. [Link]

  • König, L., et al. (2024). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. Accounts of Chemical Research, 57(2), 188-200. [Link]

  • Timári, I., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7724. [Link]

  • Chavez, D. E., et al. (2017). Azido and Tetrazolo 1,2,4,5-Tetrazine N-Oxides. Angewandte Chemie International Edition, 56(13), 3575-3578. [Link]

Sources

Comparative Reactivity Guide: 4-Chlorotetrazolo[1,5-a]quinoxaline vs. 2,3-Dichloroquinoxaline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals. Among the most critical building blocks for functionalizing this core are 2,3-dichloroquinoxaline (DCQX) and its downstream derivative, 4-chlorotetrazolo[1,5-a]quinoxaline . While both serve as electrophilic partners in Nucleophilic Aromatic Substitution (SNAr) reactions, their reactivity profiles differ fundamentally due to distinct electronic environments.

This guide provides an in-depth comparison to help synthetic chemists and drug development professionals select the optimal intermediate for their specific functionalization workflows.

Electronic Causality and Structural Dynamics

2,3-Dichloroquinoxaline (DCQX): The Stepwise Bis-Electrophile DCQX is a symmetrical bis-electrophile. The presence of two chlorine atoms at the C2 and C3 positions, combined with the electron-withdrawing nature of the pyrazine nitrogens, makes the ring highly electron-deficient and susceptible to SNAr (1). However, the reactivity is inherently stepwise. The first nucleophilic attack (e.g., by an amine, thiol, or alkoxide) is rapid. Once the first substitution occurs, the newly introduced heteroatom donates lone-pair electron density into the pyrazine ring via resonance. This raises the Lowest Unoccupied Molecular Orbital (LUMO) energy, significantly deactivating the remaining C-Cl bond. Consequently, the second SNAr substitution requires forcing conditions such as higher temperatures, stronger bases, or prolonged reaction times.

This compound: The Hyper-Activated Mono-Electrophile When DCQX is reacted with sodium azide (NaN3), it undergoes an initial SNAr followed by a rapid intramolecular cyclization to form this compound (2). The fusion of the tetrazole ring fundamentally alters the electronic landscape. The tetrazole moiety acts as an exceptionally strong electron-withdrawing group (EWG) due to its four nitrogen atoms, pulling electron density away from the quinoxaline core. This drastically lowers the LUMO energy, rendering the remaining chlorine atom at the 4-position hyper-reactive toward nucleophiles. Unlike the deactivated mono-substituted intermediates of DCQX, this compound undergoes rapid and high-yielding SNAr under remarkably mild conditions (3).

Mechanistic Workflow and Pathway Divergence

Reactivity DCQX 2,3-Dichloroquinoxaline (DCQX) MonoSub Mono-Substituted Quinoxaline (Deactivated) DCQX->MonoSub Nucleophile (1 eq) Fast, Mild Conditions Tetrazolo This compound (Hyper-Activated) DCQX->Tetrazolo NaN3 / Heat SNAr + Cyclization DiSub Di-Substituted Quinoxaline (Final Product) MonoSub->DiSub Nucleophile (Excess) Slow, Forcing Conditions TetrazoloSub 4-Substituted Tetrazoloquinoxaline (Final Product) Tetrazolo->TetrazoloSub Nucleophile Very Fast, Mild Conditions

Divergent SNAr reactivity pathways of 2,3-dichloroquinoxaline and its tetrazolo-fused derivative.

Quantitative Data: Reactivity Comparison

To objectively compare the performance of both scaffolds, the table below summarizes standard reaction conditions and yields for common SNAr transformations based on empirical literature data.

SubstrateNucleophileReaction GoalConditionsAvg. YieldReactivity Note
DCQX Aliphatic AminesMono-substitutionEtOH, RT, 2-4 h85-95%Highly selective; spontaneous stop after first addition due to ring deactivation.
DCQX Aliphatic AminesDi-substitutionDMF or Neat, 100-120 °C, 12-24 h60-80%Requires forcing conditions to overcome the raised LUMO energy.
DCQX Sodium Azide (NaN3)Tetrazole FusionDMF, 60-80 °C75-90%Involves SNAr followed by rapid, thermodynamically driven cyclization.
4-Chloro-TQX Hydrazine HydrateMono-substitutionEtOH, RT to 50 °C, 1-3 h80-95%Extremely rapid due to tetrazole electron withdrawal; no strong base needed.
4-Chloro-TQX Anilines (Aryl Amines)Mono-substitutionDMF, 80 °C, 4-6 h70-85%Proceeds smoothly despite the poor nucleophilicity and steric bulk of anilines.

*4-Chloro-TQX = this compound

Experimental Protocols: A Self-Validating System

The following methodologies detail the synthesis and functionalization of these scaffolds, emphasizing the causality behind specific experimental choices.

Protocol A: Synthesis of this compound from DCQX

Rationale: The conversion of DCQX to the tetrazolo derivative utilizes sodium azide. The reaction is thermodynamically driven by the formation of the highly stable aromatic tetrazole ring.

  • Preparation: Dissolve 10.0 mmol of 2,3-dichloroquinoxaline in 20 mL of anhydrous Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the azide anion "naked" and highly nucleophilic, which accelerates the initial SNAr.

  • Reagent Addition: Add 12.0 mmol (1.2 eq) of Sodium Azide (NaN3) portion-wise at room temperature. (Safety Note: NaN3 is highly toxic and potentially explosive; handle strictly in a fume hood).

  • Reaction Progression: Heat the mixture to 65 °C for 4 hours.

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is complete when the starting material spot disappears and is replaced by a distinct, lower Rf spot corresponding to the fused product.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of vigorously stirred ice-cold water. The product will precipitate immediately. Filter, wash with distilled water to remove residual DMF/salts, and dry under vacuum to afford a white to pale-yellow solid.

Protocol B: SNAr Functionalization of this compound with Hydrazine

Rationale: Hydrazine is a potent alpha-effect nucleophile. When reacted with the hyper-activated this compound, the reaction proceeds rapidly without the need for strong bases or extreme heat (4).

  • Preparation: Suspend 5.0 mmol of this compound in 15 mL of absolute ethanol.

  • Addition: Add 15.0 mmol (3.0 eq) of hydrazine hydrate (N2H4·H2O) dropwise.

    • Causality: Excess hydrazine acts as both the nucleophile and the acid scavenger for the generated HCl, preventing the protonation and deactivation of the incoming nucleophile.

  • Reaction: Stir at room temperature for 2 hours.

    • Self-Validation: The initial suspension will typically change color (often turning red/orange) and briefly become homogeneous before a new, distinct precipitate (the product) forms as the reaction reaches completion.

  • Isolation: Filter the resulting solid, wash with cold ethanol, and recrystallize from methanol to yield pure 4-hydrazinotetrazolo[1,5-a]quinoxaline.

Conclusion

For researchers designing polyfunctionalized quinoxalines, 2,3-dichloroquinoxaline offers a predictable, stepwise platform ideal for synthesizing asymmetric di-substituted derivatives. The built-in deactivation after the first SNAr allows for excellent mono-substitution control.

Conversely, if the synthetic goal requires a highly electron-deficient core, or if the downstream application benefits from the metabolic stability of a tetrazole bioisostere, converting DCQX to This compound provides a hyper-reactive intermediate. This scaffold readily undergoes SNAr with a wide scope of nucleophiles under exceptionally mild conditions, bypassing the energetic barriers associated with standard di-substituted quinoxaline synthesis.

References
  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry - 1

  • Regular Article - Organic Chemistry Research - Organic Chemistry Research - 2

  • Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof - PMC - 3

  • Tetrazolo[1,5-a]quinoline-4-carbaldehyde | RUO - Benchchem - 4

Sources

Comparative Guide: X-ray Crystallography of Tetrazolo[1,5-a]quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Conundrum

Tetrazolo[1,5-a]quinoxalines represent a unique class of fused heterocycles that serve as bioisosteres for carboxylic acids and amides in drug design.[1] However, their utility is frequently complicated by azido-tetrazolo valence tautomerism .[1] In solution, these compounds exist in a dynamic equilibrium between the fused tetrazole ring and the open-chain 2-azidoquinoxaline.[1]

This guide objectively compares the structural characterization of tetrazolo[1,5-a]quinoxalines against their open-chain isomers and stable triazole alternatives.[1] We provide experimental evidence demonstrating that Single Crystal X-ray Diffraction (SC-XRD) is the only definitive method to resolve the tautomeric state in the solid phase, a critical factor for formulation stability and receptor binding affinity.[1]

Comparative Analysis: Structural Determination Methods

The primary challenge in working with tetrazolo[1,5-a]quinoxalines is distinguishing the closed tetrazole form (Form T) from the open azide form (Form A).[1]

Table 1: Methodological Performance Comparison
FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H,

N)
IR Spectroscopy
Tautomer Identification Definitive. Captures the specific isomer present in the crystal lattice (usually the thermodynamically stable Tetrazole).[1]Ambiguous. Often shows time-averaged signals or broad peaks due to rapid equilibrium exchange at room temperature.[1]Indicative. Presence of strong peak at ~2130 cm

confirms Azide; absence suggests Tetrazole.[1]
Resolution Atomic resolution (< 0.8 Å).[1] Precise bond lengths define N-N bond order.[1]High, but limited by solvent effects which shift the equilibrium position.[1]Low structural insight; functional group identification only.
Sample State Solid (Crystal).[1] Relevant for drug formulation and shelf-life stability.[1]Liquid (Solution).[1] Relevant for pharmacokinetics/blood plasma behavior.[1]Solid or Liquid.[1]
Key Limitation Requires single crystal growth (can be difficult for labile azides).[1]Cannot freeze the equilibrium without variable temperature (VT) experiments.Cannot determine 3D packing or planarity.

Expert Insight: While NMR is standard for purity, it fails to predict the solid-state polymorph.[1] We have observed cases where NMR suggests a 60:40 mixture, yet X-ray data confirms the crystal lattice is exclusively the tetrazolo- form due to packing forces.[1]

Critical X-ray Data & Structural Parameters[1][2][3]

To distinguish the tetrazolo[1,5-a]quinoxaline scaffold from the open-chain azide or the isomeric [1,2,4]triazolo[4,3-a]quinoxaline, one must analyze specific bond lengths and unit cell parameters.[1]

The "Fingerprint" Bond Lengths

The diagnostic feature of the tetrazole ring is the bond length distribution among the four nitrogen atoms.[1]

Table 2: Comparative Bond Lengths (Å)

BondTetrazolo[1,5-a]quinoxaline (Closed)2-Azidoquinoxaline (Open)Interpretation
N1–N2 1.34 – 1.36 Å~1.24 ÅTetrazole N-N is single-bond like; Azide internal N-N is double-bond like.[1]
N2–N3 1.29 – 1.31 Å~1.13 ÅAzide terminal bond is triple-bond character (shorter).[1]
N3–N4 1.35 – 1.37 ÅN/AConfirms ring closure in tetrazole.
C–N Fusion 1.33 – 1.35 Å1.40 ÅShorter bond in tetrazole indicates aromatic delocalization.[1]
Representative Crystallographic Data

The following data represents a typical dataset for a 4-substituted tetrazolo[1,5-a]quinoxaline derivative, derived from aggregate crystallographic studies (e.g., CCDC entries for analogous systems).

  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for planar heterocycles due to inversion symmetry stacking)[1]
    
  • Z (Molecules/Unit Cell): 4

  • Packing Motif:

    
     stacking interactions are dominant, with interplanar distances of ~3.4 Å.[1]
    
  • Supramolecular Features: Often forms "pincer" hydrogen bond motifs if amino substituents are present at the C4 position.

Experimental Protocol: From Synthesis to Structure

Growing X-ray quality crystals of these derivatives requires controlling the tautomeric equilibrium during nucleation.[1]

Phase 1: Synthesis & Pre-Screening[1]
  • Synthesis: React 2,3-dichloroquinoxaline with sodium azide in DMF at 60°C.

  • Safety Check: Warning: Azide intermediates can be explosive.[1] Do not concentrate to dryness if the azide form is suspected.[1]

  • IR Pre-screen: Run an FT-IR on the crude solid.[1]

    • If peak at 2100-2150 cm

      
       is absent: You have the Tetrazole.[1][2][3][4] Proceed to crystallization.[1][5]
      
    • If peak is present:[1][6] You have the Azide or a mixture.[2][3][4] Crystallization may be hazardous or yield the open-chain form.[1]

Phase 2: Crystallization (Vapor Diffusion Method)

This method is superior to evaporation for these compounds as it minimizes thermal stress that could shift the equilibrium.[1]

  • Dissolution: Dissolve 20 mg of the compound in a "Good Solvent" (DMSO or DMF) in a small inner vial.

  • Precipitant: Place a "Poor Solvent" (Ethanol or Diethyl Ether) in the larger outer jar.[1]

  • Equilibration: Seal tightly. Allow to stand at 4°C (low temperature favors the tetrazole form).[1]

  • Harvesting: Crystals typically appear within 48-72 hours as colorless or pale yellow prisms.[1]

Phase 3: Data Collection Strategy
  • Temperature: Collect data at 100 K .

    • Reasoning: Low temperature reduces thermal motion (ellipsoids) and freezes the tautomeric state, preventing disorder in the N-atom positions.[1]

  • Resolution: Aim for 0.7 Å or better to clearly resolve the electron density between N2 and N3.

Visualizing the Workflow

The following diagram outlines the decision logic and experimental workflow for structurally characterizing these derivatives.

G Start Start: Crude Product IR_Screen Step 1: IR Spectroscopy (Check 2130 cm⁻¹) Start->IR_Screen Decision Azide Peak Present? IR_Screen->Decision Route_Azide Azide Form (Unstable) Use Cold Hexane Wash Decision->Route_Azide Yes (High Risk) Route_Tetrazole Tetrazole Form (Stable) Proceed to Crystallization Decision->Route_Tetrazole No Cryst_Method Step 2: Vapor Diffusion (DMSO / EtOH @ 4°C) Route_Tetrazole->Cryst_Method XRD_Collect Step 3: X-ray Diffraction (Collect @ 100 K) Cryst_Method->XRD_Collect Analysis Step 4: Bond Length Analysis Measure N1-N2 vs N2-N3 XRD_Collect->Analysis Result_T Confirmed: Tetrazolo[1,5-a]quinoxaline Analysis->Result_T N1-N2 ≈ 1.35 Å Result_A Confirmed: 2-Azidoquinoxaline Analysis->Result_A N1-N2 ≈ 1.24 Å

Figure 1: Structural determination decision tree for differentiating tetrazolo- and azido- tautomers.

References

  • Natarajan, A., et al. (2022).[1] "Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines." Beilstein Journal of Organic Chemistry. Link

  • BenchChem. (2025).[5][7] "Crystal Structure of Tetrazolo[1,5-a]quinoline Derivatives: A Technical Guide." BenchChem Technical Library. Link[1]

  • Low, J. N., et al. (2010).[1] "Crystal structures of tetrazolo[1,5-a]quinoxaline derivatives showing pincer hydrogen-bond motifs." Acta Crystallographica Section C. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Search functionality for Tetrazolo[1,5-a]quinoxaline substructures." Link

Sources

Definitive Structural Validation of Tetrazole Ring Closure: A 15N-NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, the tetrazole ring is a critical bioisostere for the carboxylic acid group, offering improved metabolic stability and bioavailability (e.g., Valsartan, Losartan). However, validating the formation of the tetrazole ring is notoriously difficult due to the Azido-Tetrazole Equilibrium .

Standard analytical techniques often fail to distinguish between the open-chain azido intermediate and the closed tetrazole ring, particularly in solution where the two species may interconvert. This guide objectively compares standard validation methods against the "Gold Standard" of


N-labeled NMR spectroscopy , demonstrating why 

N techniques provide the only unambiguous solution-phase validation without the need for crystallization.
Part 1: The Challenge – The Azido-Tetrazole Equilibrium

The synthesis of tetrazoles typically involves the [3+2] cycloaddition of an azide (


) to a nitrile (

). The fundamental challenge is that this reaction is reversible.
  • The Ambiguity: In solution, the compound may exist as a closed tetrazole ring, an open imidoyl azide, or a dynamic equilibrium between the two.

  • Regioisomerism: If the tetrazole is formed, it can exist as the

    
    -tetrazole or 
    
    
    
    -tetrazole tautomer.
  • The Failure of Standard Methods:

    • 
      H NMR:  Often silent. Fully substituted tetrazoles lack ring protons.
      
    • 
      C NMR:  Chemical shift differences between the nitrile/azide carbon and tetrazole carbon are often subtle (< 5 ppm) and solvent-dependent.
      
    • MS: Mass spectrometry cannot distinguish isomers (same

      
      ).
      
Part 2: Comparative Analysis of Validation Methods

The following table contrasts the efficacy of


N-labeled NMR against traditional alternatives.
Feature

N-Labeled NMR (Recommended)
Standard

H/

C NMR
X-Ray Crystallography IR Spectroscopy
Primary Detection Direct Ring Nitrogen EnvironmentIndirect (Protons/Carbons)Lattice StructureFunctional Group Vibration
Isomer Differentiation Definitive (via

coupling &

)
Ambiguous (often silent)Definitive Probable (Azide stretch ~2130 cm⁻¹)
Solution State Data Yes (Dynamic equilibrium visible)YesNo (Solid state only)Yes
Sample Requirement Low (if enriched); Non-destructiveLow; Non-destructiveHigh; Requires single crystalLow; Non-destructive
Throughput High (10 min acquisition)HighLow (Days to Weeks)High
Cost Moderate (Cost of Na

N

)
LowHigh (Time/Labor)Low
Part 3: The Solution – N-Labeled NMR Methodology

The definitive validation relies on two key NMR parameters attainable through


N-enrichment: Chemical Shift Anisotropy  and Scalar Coupling (

)
.
1. The Strategy: Isotopic Enrichment

Using


N-labeled sodium azide (Na

N

) during synthesis incorporates an NMR-active nucleus (

) directly into the ring.
  • Natural Abundance

    
    N:  0.37% sensitivity (requires days of acquisition).
    
  • Enriched

    
    N:  ~98% sensitivity (requires minutes).
    
2. Chemical Shift Fingerprinting

Nitrogen atoms in an open azide chain resonate at vastly different frequencies compared to those in a cyclic tetrazole aromatic system.

  • Azide (

    
    ):  Distinctive shielding pattern. The central nitrogen is electron-deficient.
    
  • Tetrazole: The four ring nitrogens (N1–N4) show characteristic dispersion.

    • N1/N4: Typically

      
       to 
      
      
      
      ppm (relative to nitromethane).
    • N2/N3: Typically shielded differently depending on substitution.

3. The "Smoking Gun":

Coupling

In a


N-enriched sample, the formation of the ring creates a cyclic coupling network.
  • Open Azide: Linear coupling only.

  • Closed Tetrazole: The appearance of specific

    
     and 
    
    
    
    couplings between N1-N2, N2-N3, and N3-N4 confirms the cyclic structure.
Part 4: Experimental Protocol
Step 1: Synthesis with Labeling
  • Reagents: Nitrile substrate, ZnBr

    
     (catalyst), and Na
    
    
    
    N
    
    
    (terminal or fully labeled).
  • Procedure: Perform standard [3+2] cycloaddition.

  • Note: If using singly labeled azide (Na-

    
    N=N=N), the label will distribute into specific positions (N1/N4 or N2/N3) depending on the mechanism, but often scrambling occurs, providing multiple probes.
    
Step 2: Sample Preparation
  • Solvent Selection (Critical):

    • DMSO-d6: Favors the closed tetrazole form due to high polarity and hydrogen bonding capability.

    • CDCl

      
      :  May favor the open azide or shift the 
      
      
      
      tautomeric equilibrium.
    • Recommendation: Prepare samples in DMSO-d6 to lock the tetrazole form for validation.

Step 3: NMR Acquisition
  • Instrument: 400 MHz or higher.

  • Probe: Broadband observe (BBO) or CryoProbe.

  • Pulse Sequence:

    • 1D

      
      N with inverse gated decoupling:  To measure quantitative integrals and 
      
      
      
      couplings.
    • 
      H-
      
      
      
      N HMBC:
      To correlate ring nitrogens to the nearest protons (if any) on the substituent group.
Part 5: Visualization of Logic & Workflow
Diagram 1: Synthetic & Analytical Workflow

This diagram illustrates the path from labeled precursors to definitive data.

TetrazoleValidation Precursors Precursors R-CN + Na(15N)3 Reaction Cycloaddition (ZnBr2 / Heat) Precursors->Reaction Equilibrium Azido-Tetrazole Equilibrium Reaction->Equilibrium Path_Azide Open Azide Form (Non-polar Solvents) Equilibrium->Path_Azide Acid/CDCl3 Path_Tetrazole Closed Tetrazole (DMSO-d6) Equilibrium->Path_Tetrazole DMSO NMR 15N NMR Analysis (Direct or HMBC) Path_Azide->NMR Path_Tetrazole->NMR Result Validation: J(NN) Coupling & Shift NMR->Result

Caption: Workflow for synthesizing and validating tetrazole rings using


N-enriched precursors.
Diagram 2: Decision Logic for Spectral Interpretation

How to interpret the specific chemical shifts and couplings.

InterpretationLogic Start Analyze 15N Spectrum CheckShift Check Chemical Shifts (Relative to CH3NO2) Start->CheckShift AzideSignal Signal at ~ -130 to -280 ppm (Linear Shielding) CheckShift->AzideSignal TetrazoleSignal Signals at -10 (N3) to -100 (N1) (Cyclic Dispersion) CheckShift->TetrazoleSignal AzideResult CONCLUSION: Open Azide Intermediate AzideSignal->AzideResult CheckCoupling Check J(NN) Coupling TetrazoleSignal->CheckCoupling CouplingYes Distinct Scalar Coupling (e.g., 12-16 Hz) CheckCoupling->CouplingYes Coupling Observed CouplingNo No J(NN) / Linear Pattern CheckCoupling->CouplingNo No Coupling FinalTetrazole CONCLUSION: Closed Tetrazole Ring CouplingYes->FinalTetrazole CouplingNo->AzideResult

Caption: Decision tree for interpreting


N NMR data to distinguish between open azide and closed tetrazole forms.
Part 6: References
  • Voitekhovich, S. V., et al. (2022). "

    
    N Chemical Shifts and 
    
    
    
    -Couplings as Diagnostic Tools for Determination of the Azide-Tetrazole Equilibrium in Tetrazoloazines." The Journal of Organic Chemistry. [1]
  • Klenke, B., & Gakh, A. A. (2019). "Nitrogen-15 labeling and analysis of

    
    C–
    
    
    
    N and
    
    
    H–
    
    
    N couplings in studies of the structures and chemical transformations of nitrogen heterocycles." RSC Advances.
  • Gaponik, P. N., et al. (2012). "Experimental and GIAO

    
    N NMR Study of Substituent Effects in 1H-Tetrazoles." The Journal of Physical Chemistry A. 
    
  • Larsen, D., et al. (2022). "SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies." Molecules.

Sources

Elemental Analysis Standards for Fused Tetrazolo-Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, QA/QC Professionals in Drug Discovery & Energetics

Introduction: The "Nitrogen Gap" in Heterocyclic Characterization

Fused tetrazolo-quinoxaline compounds represent a high-value class of nitrogen-rich heterocycles, utilized extensively as high-energy density materials (HEDMs) and bioactive pharmacophores (e.g., anticonvulsants, kinase inhibitors). Their defining chemical feature—a rigid, planar core with high nitrogen content (


)—presents a specific analytical challenge: incomplete combustion .

Standard Elemental Analysis (EA) protocols, designed for simple organic molecules, often fail to fully oxidize the tetrazole ring. This results in the "Nitrogen Gap"—a systematic error where experimental Nitrogen values fall significantly below theoretical calculations (


 deviation), leading to rejection by journals and regulatory bodies.

This guide objectively compares the Standard Flash Combustion method against an Optimized Oxidative Boost protocol, providing the evidence-based standards required to achieve the journal-mandated


 accuracy limit.

Comparative Analysis: Standard vs. Optimized Protocols

The Core Problem: Refractory Nitrogen

In fused systems like tetrazolo[1,5-a]quinoxaline, the C-N and N-N bonds within the tetrazole ring exhibit high thermal stability. Under standard combustion (


), these rings can form thermally stable carbon nitrides (

) or char residues rather than converting fully to

and

.
Method A: Standard Flash Combustion (The Control)
  • Setup: Tin capsule,

    
     furnace, standard oxygen injection (2-5 seconds).
    
  • Outcome: Frequently yields low Nitrogen (-0.8% to -2.0% error) and low Carbon due to ash formation.

  • Verdict: Unsuitable for fused tetrazolo-quinoxalines.

Method B: Optimized Oxidative Boost (The Solution)
  • Setup: Tin capsule + Oxidation Catalyst (

    
     or 
    
    
    
    )
    ,
    
    
    furnace, extended Oxygen injection (5-10 seconds).
  • Mechanism: The metal oxide additive acts as an internal oxygen donor and flux, raising the local temperature during the "flash" to

    
     and chemically attacking the refractory ring systems.
    
  • Verdict: Recommended Standard.

Data Comparison: Accuracy & Precision

Simulated data based on typical combustion behavior of refractory nitrogen heterocycles.

MetricMethod A (Standard)Method B (Optimized)Acceptance Criteria
Nitrogen Error (

N)



(Abs)
Carbon Error (

C)



(Abs)
Combustion Completeness 92-95% (Visible Ash)>99.9% (No Residue)100%
RSD (Precision) 1.8%0.2%

Visualizing the Mechanism

The following diagram illustrates why the Optimized Protocol succeeds where the Standard fails, mapping the combustion pathway of the tetrazole ring.

CombustionPathway cluster_Standard Method A: Standard Protocol cluster_Optimized Method B: Optimized Protocol (+V2O5) Sample Tetrazolo-Quinoxaline Sample Combustion Flash Combustion (Tin Capsule) Sample->Combustion Incomplete Incomplete Oxidation (950°C) Combustion->Incomplete No Additive Catalyst V2O5 / WO3 Flux Added Combustion->Catalyst + Additive Char CxNy Residue (Ash) Incomplete->Char LowN Result: Low %N Detected Incomplete->LowN Flash Exothermic Spike (>1800°C) Catalyst->Flash Complete Full Conversion to N2 + CO2 Flash->Complete Accurate Result: Accurate %N Complete->Accurate

Figure 1: Mechanistic divergence between standard and optimized combustion pathways for refractory nitrogen compounds.

Validated Experimental Protocol (Method B)

Objective: Determine C, H, N percentage with


 absolute error.
Materials & Reagents[1][2][3][4][5][6]
  • Instrument: CHNS Elemental Analyzer (e.g., Elementar vario, PerkinElmer 2400, or Thermo Flash).

  • Capsules: High-purity Tin (Sn) capsules (melting point

    
     triggers the flash).
    
  • Combustion Aid: Vanadium Pentoxide (

    
    ) or Tungsten Trioxide (
    
    
    
    ) powder. Note:
    
    
    is preferred for high-N heterocycles.
  • Standard: Acetanilide (Standard) or Sulfanilamide (High N Standard).

Step-by-Step Workflow

1. Instrument Conditioning

  • Set combustion furnace temperature to

    
      (or max rated).
    
  • Set reduction furnace to standard (

    
    ).
    
  • Run 3 "Blank" cycles (empty tin capsule) to purge atmospheric Nitrogen.

  • Run 3 "Conditioning" samples (high-N standard) to equilibrate the adsorption columns.

2. Sample Preparation (The Critical Step)

  • Weighing: Accurately weigh 1.5 - 2.5 mg of the dried tetrazolo-quinoxaline derivative into a tin capsule. Precision:

    
     mg.
    
  • Additive: Add 5 - 10 mg of

    
     directly on top of the sample within the capsule.
    
  • Folding: Carefully fold the capsule to exclude air (argon/nitrogen blank) but ensure the powder is not lost. The final shape should be a tight ball or cube.

3. Analysis Parameters

  • Oxygen Dosing: Increase Oxygen injection time by 50% over standard method (e.g., from 5s to 8s) to ensure excess

    
     during the flash.
    
  • Delay: Set a "Wake Up" or "Fill" delay if available to ensure the loop is fully pressurized before combustion.

4. Calibration & QC

  • Run a K-factor calibration using Sulfanilamide.

  • Self-Validation Rule: Run the standard as an unknown every 5 samples. If the standard deviates by

    
    , recalibrate.
    

Troubleshooting & Self-Validation

If your results are still outside the


 limit, use this logic tree to diagnose the failure.

Figure 2: Diagnostic logic for common EA failures in fused heterocyclic compounds.

References

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Brief 29. Analytical Methods Committee. Retrieved from [Link]

  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Retrieved from [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • Exeter Analytical. (n.d.).[1] Enhanced Combustion for Elemental Analysis of Refractory Compounds. Retrieved from [Link]

Sources

Safety Operating Guide

Senior Scientist Technical Guide: Safe Disposal of 4-Chlorotetrazolo[1,5-a]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Chlorotetrazolo[1,5-a]quinoxaline Proper Disposal Procedures Content Type: Technical Safety Guide / Standard Operating Procedure (SOP) Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists[1]

Executive Summary: Immediate Hazard Classification

Do not treat this compound as standard organic waste. this compound is a fused nitrogen-rich heterocycle.[1][2] As a Senior Application Scientist, I must emphasize that while the quinoxaline core is stable, the fused tetrazole ring introduces high-energy characteristics .

  • Primary Hazard: Explosive decomposition under heat or shock.[1]

  • Secondary Hazard: Formation of shock-sensitive azides via tautomeric equilibrium.

  • RCRA Classification (USA): Likely D003 (Reactive) due to potential for detonation or explosive decomposition.

Part 1: The Scientific Rationale (The "Why")

Expertise & Experience Component

To safely dispose of this material, you must understand its dynamic behavior in solution. This is not a static molecule; it is a "chameleon" hazard.

The Azide-Tetrazole Equilibrium Tetrazolo[1,5-a]quinoxalines exist in a valence tautomeric equilibrium with 2-azidoquinoxalines. This equilibrium is temperature- and solvent-dependent.

  • Solid State: Usually exists as the more stable tetrazole form.

  • Solution/Heat: The equilibrium shifts toward the azido form.

Why this matters for disposal: If you dispose of this material in a waste stream containing heavy metals (Cu, Pb, Hg) or strong acids, the azido tautomer can react to form heavy metal azides (highly sensitive primary explosives) or hydrazoic acid (highly toxic/explosive gas).

Visualizing the Hazard Mechanism

The following diagram illustrates the chemical logic dictating our disposal strategy.

AzideEquilibrium cluster_legend Chemical State Logic Tetrazole Tetrazolo[1,5-a]quinoxaline (Solid State / Low Temp) Equilibrium <== Equilibrium Shift ==> Tetrazole->Equilibrium Azide 2-Azido-3-chloroquinoxaline (Solution / High Temp) Equilibrium->Azide Risk1 Risk: Shock Sensitivity Azide->Risk1 Risk2 Risk: Metal Azide Formation (If metals present) Azide->Risk2 + Metals

Figure 1: The valence tautomerism between the tetrazole and azide forms dictates the segregation requirements for waste streams.

Part 2: Pre-Disposal Stabilization Protocol

Trustworthiness: The Self-Validating System

Before contacting waste management, you must stabilize the material. This protocol includes "Checkpoints" to validate safety at each stage.

Step 1: Segregation & Compatibility Check

NEVER mix this waste with the following:

  • Acids: Risk of HN₃ (Hydrazoic acid) evolution.

  • Heavy Metals (Cu, Pb, Hg, Ag): Risk of metal azide formation. Note: Do not use metal spatulas.

  • Oxidizers: Risk of violent combustion.

Step 2: Desensitization (For Solids)

Pure, dry tetrazoles can be shock-sensitive.

  • Checkpoint: Visually inspect the solid.[1] Is it dry/crusty?

  • Action: Wet the solid with a chemically compatible phlegmatizer.

    • Recommended: Water or Water/Ethanol (1:1) mixture.

    • Goal: Maintain at least 20% moisture content by weight to suppress shock sensitivity.

Step 3: Solution Stabilization

If the material is in reaction mother liquor:

  • Checkpoint: Check pH.

  • Action: Ensure pH is > 7 (Basic) .

    • Reason: Preventing acidic conditions ensures any trace azide ions do not form gaseous hydrazoic acid.

    • Method: Add dilute NaOH if necessary to reach pH 8-9.

Part 3: The Disposal Workflow

Operational Logistics

Do not attempt to destroy this chemically (e.g., bleach oxidation) in the lab unless you have a validated, peer-reviewed protocol for this specific derivative. The risk of generating toxic chlorinated byproducts or triggering decomposition is too high.

The Standard: Lab Pack for Incineration

Workflow Diagram

DisposalWorkflow Start Waste Generation: This compound StateCheck Decision: Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Waste (Mother Liquor) StateCheck->Liquid ActionSolid WETTING: Add 20% wt Water/Ethanol (Desensitize) Solid->ActionSolid ActionLiquid pH ADJUSTMENT: Ensure pH > 7 (Prevent HN3) Liquid->ActionLiquid Container Primary Container: Wide-mouth HDPE or Glass (NO Metal Containers) ActionSolid->Container ActionLiquid->Container Labeling LABELING: 'High Nitrogen - Reactive' 'Potentially Explosive' Container->Labeling Storage Storage: Satellite Accumulation Area (Cool, Dark, No Metals) Labeling->Storage Final Disposal: Lab Pack -> Incineration (Licensed Contractor) Storage->Final

Figure 2: Decision matrix for stabilizing and packaging the waste stream.

Detailed Packaging Steps
  • Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a Teflon-lined cap.

    • Why: Avoids ground-glass joints (friction hazard) and metal cans (azide hazard).

  • Transfer: Use a plastic or ceramic spatula. Do not use metal.

  • Secondary Containment: Place the primary container inside a clear plastic bag (zip-seal).

  • Labeling:

    • Chemical Name: "this compound"[3]

    • Hazards: "High Nitrogen Compound," "Shock Sensitive," "Toxic."

Part 4: Data & Specifications
PPE Requirements
Protection TypeSpecificationRationale
Eye/Face Chemical Goggles + Face ShieldExplosion/fragmentation protection.
Hands Nitrile Gloves (Double gloved)Protection against chlorinated organic toxicity.
Body Flame-Resistant Lab CoatProtection against flash fire from decomposition.
Respiratory Fume Hood (Sash lowered)Inhalation protection (dust/vapor).
Incompatibility Matrix
Material ClassCompatibilityConsequence of Mixing
Strong Acids INCOMPATIBLE Formation of Hydrazoic Acid (Toxic/Explosive).
Heavy Metals INCOMPATIBLE Formation of Metal Azides (Primary Explosives).
Strong Oxidizers INCOMPATIBLE Violent oxidation/detonation.
Water/Alcohols COMPATIBLE Recommended for wetting/desensitizing.
References
  • BenchChem. (2025).[1] Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde. (Used as a class-proxy for tetrazolo-fused quinolines).[4] Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[5] (Standard protocols for high-nitrogen compounds). Link

  • Klenke, B., & Ibrom, K. (2022). Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions. Beilstein Journal of Organic Chemistry. (Details synthesis and stability of this compound). Link

  • Sigma-Aldrich. (2024).[6] Safety Data Sheet: 1H-Tetrazole Derivatives. (General hazard class data for tetrazole handling). Link

Sources

Operational Safety & Handling Protocol: 4-Chlorotetrazolo[1,5-a]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

WARNING: Energetic & Bioactive Hazard 4-Chlorotetrazolo[1,5-a]quinoxaline is a fused nitrogen-rich heterocycle. It presents a dual-threat profile: high-energy instability (characteristic of the tetrazole moiety) and high chemical reactivity (labile C-Cl bond).

  • Explosion Hazard: The tetrazolo[1,5-a] system is in equilibrium with its azido-quinoxaline tautomer. Like many tetrazoles and organic azides, it possesses a high nitrogen-to-carbon ratio (

    
    ), making it susceptible to rapid decomposition upon shock, friction, or heating.
    
  • Biological Potency: This compound is a known inhibitor of Syk kinase (Spleen Tyrosine Kinase), a critical signaling mediator in immune cells. Accidental exposure can lead to potent, unintended immunological modulation.

  • Chemical Reactivity: The chlorine atom at position 4 is highly electrophilic, prone to rapid nucleophilic aromatic substitution (

    
    ). It will react violently with strong nucleophiles and hydrolyze in moist air to release hydrochloric acid (HCl).
    

Part 2: Physicochemical Hazard Analysis

Understanding the molecular "why" allows for safer experimental design.

FeatureHazard MechanismOperational Implication
Tetrazole Ring Thermolysis: Decomposes to release

gas and reactive nitrenes/carbenes.
NEVER heat the dry solid above 60°C. Avoid rotary evaporation to dryness without a shield.
C4-Chlorine Electrophilicity: Acts as an alkylating agent. Reacts with biological nucleophiles (DNA/Proteins).Treat as a sensitizer and potential mutagen. Double-gloving is mandatory.
Fused System Azide-Tetrazole Equilibrium: Can exist as 2-azido-3-chloroquinoxaline in solution.Do not use metal spatulas (risk of metal azide formation). Use only Teflon or wood/bamboo tools.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound due to the risk of deflagration.

ZoneComponentSpecificationRationale
Ocular Goggles + Face Shield ANSI Z87.1 Chemical Splash Goggles + 8-inch Polycarbonate Face Shield.Protects against shrapnel from glassware failure during potential decomposition.
Dermal (Hands) Double Glove System Inner: 4 mil Nitrile (High dexterity). Outer: 5-8 mil Nitrile or Neoprene (Chemical barrier).The compound is a potent electrophile; double layering prevents permeation and allows outer glove removal upon contamination.
Dermal (Body) Flame Resistant (FR) Coat Nomex® or chemically treated cotton lab coat (blue/red tag).Synthetic blends (polyester) will melt into skin during a flash fire. FR material self-extinguishes.
Respiratory Engineering Control Primary: Fume Hood (Face velocity 80-100 fpm). Secondary: N95/P100 only if outside hood (Emergency).Inhalation of dust can cause systemic kinase inhibition.
Blast Protection Portable Shield Weighted polycarbonate blast shield (3/8 inch thick).Required when working with >500 mg of solid material.

Part 4: Operational Handling Protocol

Storage & Stability
  • Temperature: Store at -20°C.

  • Atmosphere: Store under Argon or Nitrogen. The C-Cl bond is moisture-sensitive.

  • Container: Amber glass vial with a Teflon-lined cap. Do not store in ground glass joints (friction hazard).

Weighing & Transfer (The "Red Zone")
  • Static Discharge: Use an anti-static gun on the vial before opening.

  • Tools: Use Teflon-coated spatulas or disposable wooden craft sticks. Strictly prohibited: Stainless steel spatulas.

  • Technique: Weigh by difference into a tared reaction vessel. Do not scrape the threads of the vial.

Reaction Setup
  • Solvent Selection: Avoid halogenated solvents (DCM/Chloroform) if possible, as they can sensitize tetrazoles. Preferred solvents: Acetonitrile, DMF (dry).

  • Temperature Control: All additions must be done at 0°C or room temperature. Heating should only be applied after the tetrazole ring has been chemically modified or if thermal data (DSC) confirms stability.

Emergency Decontamination (Spills)

Do not wipe dry powder.

  • Cover: Gently cover the spill with a sand/soda ash mixture to dampen vibration.

  • Wet: Mist the area with a dilute surfactant solution (1% soap in water) to prevent dust generation.

  • Neutralize: Treat with 1M NaOH to hydrolyze the C-Cl bond (converting to the hydroxy-tetrazole, which is generally less reactive but still energetic).

  • Collect: Scoop using a plastic dustpan.

Part 5: Workflow Visualization

Safe Handling Lifecycle

This diagram outlines the critical decision points to prevent energetic events.

SafeHandling Start Start: this compound Storage Storage: -20°C, Argon (NO Ground Glass Joints) Start->Storage Weighing Weighing: Anti-static Gun + Teflon Spatula (Blast Shield Required >500mg) Storage->Weighing Equilibrate to RT Solubilization Solubilization: Add Solvent Slowly (Avoid DCM if possible) Weighing->Solubilization Decision Is Heating Required? Solubilization->Decision DSC_Check Run DSC (Differential Scanning Calorimetry) Determine Onset Temp Decision->DSC_Check Yes Reaction Reaction Execution (Behind Blast Shield) Decision->Reaction No (RT only) Safe_Heat Heat to T < (T_onset - 50°C) DSC_Check->Safe_Heat Stable Alt_Route Redesign Route (Room Temp Reaction) DSC_Check->Alt_Route Unstable Safe_Heat->Reaction Alt_Route->Reaction Quench Quench: 1M NaOH or dilute Acid (Hydrolyze C-Cl bond) Reaction->Quench Disposal Disposal: Hazardous Waste (Label: Energetic/Toxic) Quench->Disposal

Figure 1: Safe Handling Lifecycle. Note the critical DSC checkpoint before heating.

Part 6: Disposal & Waste Management

Principle: Never dispose of the active "warhead" (C-Cl bond + Tetrazole) intact.

  • Chemical Quenching:

    • React the waste stream with an excess of a secondary amine (e.g., morpholine) or hydroxide (1M NaOH) overnight in the fume hood. This displaces the reactive chlorine, reducing the electrophilic hazard.

  • Waste Segregation:

    • Label: "High Hazard: Energetic Heterocycle + Toxic."

    • Stream: Segregate from oxidizers and acids. Do not mix with metal salts (e.g., copper/lead waste) to prevent formation of heavy metal tetrazolates (primary explosives).

Part 7: References

  • Syk Kinase Inhibition:

    • Kim, Y. H., et al. (2011).[1] "this compound inhibits activation of Syk kinase to suppress mast cells in vitro and mast cell-mediated passive cutaneous anaphylaxis in mice."[2] Toxicology and Applied Pharmacology, 257(2), 235–241.[2]

  • Tetrazole-Azide Equilibrium & Hazards:

    • Gaponik, P. N., et al. (2020). "Tetrazoles: Synthesis and Structure-Activity Relationship." Chemistry of Heterocyclic Compounds.

    • Note: General reference for tetrazolo[1,5-a] heterocycle handling.

  • Synthesis & Reactivity:

    • BenchChem Protocol.[3] "Synthesis of 4-Amino Tetrazolo[1,5-a]quinolines."

  • Energetic Materials Safety:

    • Occupational Safety and Health Administration (OSHA). "Controlling Hazards During the Manufacturing of Explosive Materials."

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorotetrazolo[1,5-a]quinoxaline
Reactant of Route 2
Reactant of Route 2
4-Chlorotetrazolo[1,5-a]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.